Spisulosine
Description
from marine organism, Spisula polynyma; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-aminooctadecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYJJIXWWQLGGV-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432931 | |
| Record name | Spisulosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196497-48-0 | |
| Record name | Spisulosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196497480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spisulosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPISULOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX5D253CYY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Spisulosine
Introduction
Spisulosine, also known as ES-285, is a bioactive lipid molecule originally isolated from the marine clam Spisula polynyma. It is a structural analog of sphingosine, a fundamental component of sphingolipids that play crucial roles in cellular signaling.[1][2] As an antineoplastic agent, this compound has garnered significant interest in the scientific community for its potent antiproliferative activity across a broad spectrum of cancer cell lines.[3] Its mechanism of action is closely tied to the modulation of the sphingolipid metabolic pathway, making it a valuable tool for cancer research and a potential candidate for drug development. This guide provides a detailed examination of its chemical structure, stereochemistry, physicochemical properties, biological activity, and the experimental protocols used for its synthesis and evaluation.
Chemical Structure and Stereochemistry
The precise chemical identity and three-dimensional arrangement of atoms in this compound are critical to its biological function.
Structural Elucidation
This compound is an 18-carbon amino alcohol. Its systematic IUPAC name is (2S,3R)-2-aminooctadecan-3-ol . The molecular formula is C₁₈H₃₉NO .[1][2] The structure features a long aliphatic chain with two adjacent stereocenters at the C2 and C3 positions, bearing an amine and a hydroxyl group, respectively. The absolute configuration of these chiral centers is crucial for its biological activity and has been confirmed as 2S, 3R.[1] This specific erythro configuration is a key feature of its stereochemistry.
Physicochemical Properties
The physicochemical properties of a compound are essential for understanding its behavior in biological systems and for formulation development. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₉NO | [1][2] |
| Molecular Weight | 285.5 g/mol | [1][2] |
| IUPAC Name | (2S,3R)-2-aminooctadecan-3-ol | [1] |
| Synonyms | ES-285, 1-deoxysphinganine, (+)-Spisulosine | [1] |
| CAS Number | 196497-48-0 | [1] |
| Computed XLogP3-AA | 6.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 15 | [1] |
Biological Activity and Mechanism of Action
Antiproliferative Activity
This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its efficacy is most pronounced in cell lines derived from breast, colon, and prostate cancers, as well as leukemia.
| Cell Line | Cancer Type | Reported IC₅₀ | Source(s) |
| MCF-7 | Breast Cancer | < 1 µM | [3] |
| HCT-116 | Colon Cancer | < 1 µM | [3] |
| Caco-2 | Colon Cancer | < 1 µM | [3] |
| Jurkat | T-cell Leukemia | < 1 µM | [3] |
| HeLa | Cervical Cancer | < 1 µM | [3] |
Mechanism of Action
This compound exerts its anticancer effects by intervening in the sphingolipid signaling pathway, a critical network that governs cell fate decisions like proliferation and apoptosis.
-
Inhibition of Sphingosine Kinase 1 (SPHK1) : this compound acts as an inhibitor of SPHK1. This enzyme is responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. By blocking SPHK1, this compound prevents the formation of S1P.
-
Ceramide Accumulation : The inhibition of SPHK1 leads to the accumulation of its substrate, sphingosine, which can be subsequently acylated to form ceramide.[4][5][6] Ceramide is a well-established pro-apoptotic second messenger.
-
PKCζ Activation : Elevated levels of ceramide lead to the activation of atypical Protein Kinase C zeta (PKCζ).[7]
-
Induction of Apoptosis : The activation of PKCζ and other downstream effectors triggers the apoptotic cascade, leading to programmed cell death. This process involves the activation of key executioner caspases, such as caspase-3 and caspase-9, and the mitochondrial pathway, evidenced by Bax translocation.[8][9][10]
Experimental Protocols
Total Synthesis of (+)-Spisulosine
The total synthesis of (+)-Spisulosine has been achieved, confirming its absolute stereochemistry. A common strategy relies on stereoselective reactions to establish the crucial erythro-configured amino alcohol motif.[3]
Methodology Outline:
-
Aza-Claisen Rearrangement : The synthesis often begins with a chiral precursor. A substrate-controlled aza-Claisen rearrangement is employed to stereoselectively install the erythro-configured amino alcohol core.[3] This[3][3]-heterosigmatropic rearrangement is a key step in setting the C2 and C3 stereocenters.
-
Deoxygenation : Following the rearrangement, a deoxygenation step is performed to create the methyl side-chain characteristic of the 1-deoxysphingoid base structure.[3]
-
Wittig Olefination : The long aliphatic carbon backbone is constructed using a Wittig olefination. This reaction involves coupling a phosphonium ylide (derived from the long-chain alkyl portion) with an appropriate aldehyde intermediate to form the final carbon skeleton.[3]
-
Purification : Final purification is typically achieved using column chromatography to yield the pure (+)-Spisulosine.
Cytotoxicity Assay (General Protocol)
The antiproliferative activity of this compound is commonly determined using a colorimetric assay such as the MTT or SRB assay.[11][12]
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : The following day, the culture medium is replaced with fresh medium containing this compound at various concentrations (typically a serial dilution from nanomolar to micromolar ranges). A vehicle control (e.g., DMSO) is also included.
-
Incubation : The plates are incubated for a specified period, usually 48 to 72 hours, to allow the compound to exert its effect.
-
Viability Assessment :
-
For MTT Assay : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The crystals are then solubilized with a solvent (e.g., DMSO or isopropanol).
-
For SRB Assay : Cells are fixed with trichloroacetic acid. The plate is then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. Unbound dye is washed away, and the bound dye is solubilized.
-
-
Data Acquisition : The absorbance of each well is measured using a microplate reader at an appropriate wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).
-
IC₅₀ Calculation : The absorbance values are converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This compound is a marine-derived 1-deoxysphinganine with a defined (2S,3R) stereochemistry that is essential for its potent anticancer activity. Its mechanism of action, centered on the inhibition of SPHK1 and the subsequent induction of ceramide-mediated apoptosis, highlights the therapeutic potential of targeting the sphingolipid pathway. The successful total synthesis of this compound has not only confirmed its structure but also provides a means for generating analogs for further structure-activity relationship studies. This detailed understanding of its chemistry and biology provides a solid foundation for researchers and drug development professionals exploring its potential as a novel chemotherapeutic agent.
References
- 1. This compound | C18H39NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 3. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The sphingolipid salvage pathway in ceramide metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular signal transduction pathways activated by ceramide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis by Sphingoid Long-Chain Bases in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Spisulosine in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spisulosine (ES-285), a 1-deoxysphingoid base isolated from the marine mollusk Spisula polynyma, has demonstrated significant antiproliferative activity across a range of cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of this compound. The core of its action lies in the perturbation of sphingolipid metabolism, leading to the induction of apoptosis and modulation of the cytoskeleton. This document details the signaling pathways involved, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key mechanisms to support further research and drug development efforts.
Core Mechanism of Action: Induction of de Novo Ceramide Synthesis and PKCζ Activation
The primary mechanism by which this compound exerts its anticancer effects is through the induction of intracellular ceramide accumulation via de novo synthesis.[1][2] Unlike many cancer therapies that target specific kinases or DNA replication, this compound's action initiates a cascade of events rooted in lipid signaling. This accumulation of ceramide, a well-known pro-apoptotic lipid, leads to the activation of the atypical protein kinase C isoform, PKCζ, which subsequently mediates downstream cellular responses.[1][2]
Notably, the antiproliferative effects of this compound appear to be independent of several common cancer-related signaling pathways, including the PI3K/Akt, JNK, and p38 MAPK pathways, as well as classical protein kinase C (PKC) isoforms.[1][2]
Signaling Pathway Diagram
Caption: Core signaling pathway of this compound in cancer cells.
Quantitative Data on Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the low micromolar to nanomolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer (Androgen-Independent) | 1 | [1][2] |
| LNCaP | Prostate Cancer (Androgen-Dependent) | 1 | [1][2] |
| MCF-7 | Breast Cancer | < 1 | [3] |
| HCT-116 | Colon Cancer | < 1 | [3] |
| Caco-2 | Colorectal Adenocarcinoma | < 1 | [3] |
| Jurkat | T-cell Leukemia | < 1 | [3] |
| HeLa | Cervical Cancer | < 1 | [3] |
Key Cellular Effects of this compound
Induction of Apoptosis
This compound is a potent inducer of apoptosis. The accumulation of ceramide is a critical upstream event that triggers the apoptotic cascade. Evidence suggests the involvement of caspase-3 and caspase-12 in the execution of this compound-induced cell death.[2]
Apoptosis Induction Pathway
Caption: this compound-induced apoptotic pathway.
Modulation of the Actin Cytoskeleton
A distinct morphological effect of this compound treatment is the disassembly of actin stress fibers.[4][5] This leads to changes in cell shape, with cells initially becoming fusiform and eventually rounding up, losing their focal adhesions.[4][5] This effect is mediated through the modulation of Rho protein signaling, a key regulator of the actin cytoskeleton.[4]
Workflow for Visualizing Actin Disassembly
Caption: Experimental workflow for actin cytoskeleton analysis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound.
-
Cell Seeding: Seed cancer cells (e.g., PC-3, LNCaP) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for PKCζ Activation
This protocol is to detect the activation of PKCζ following this compound treatment.
-
Cell Lysis: Treat cells with this compound (e.g., 1 µM) for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-PKCζ (Thr410) and total PKCζ overnight at 4°C. Also, probe for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Ceramide Level Quantification
This protocol is to measure the increase in intracellular ceramide levels.
-
Treatment and Lipid Extraction: Treat cells with this compound (e.g., 1 µM) with or without a pre-treatment of Fumonisin B1 (a ceramide synthase inhibitor). Extract total lipids using a modified Bligh-Dyer method.
-
Quantification: Analyze ceramide levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Normalization: Normalize the ceramide levels to the total lipid phosphate or protein concentration.
Clinical Perspective
Despite its promising preclinical activity, the clinical development of this compound was halted in Phase I trials due to dose-limiting toxicities, primarily neurotoxicity and hepatotoxicity. This highlights a critical challenge in the development of sphingolipid-based anticancer agents. Future research may focus on developing derivatives of this compound with an improved therapeutic index or on strategies to mitigate its off-target effects.
Conclusion
This compound is a marine-derived compound with a unique mechanism of action centered on the induction of de novo ceramide synthesis and subsequent activation of PKCζ in cancer cells. This leads to apoptosis and disassembly of the actin cytoskeleton, contributing to its potent antiproliferative effects. While clinical development has been challenging, the distinct pathway targeted by this compound offers valuable insights into the role of sphingolipid metabolism in cancer and provides a basis for the development of novel therapeutic strategies. The data and protocols presented in this guide serve as a resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and related compounds.
References
- 1. This compound (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The marine compound this compound, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spisulosine: A Marine-Derived Antiproliferative Agent
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Spisulosine (also known as ES-285) is a novel bioactive lipid originally isolated from the marine mollusk Spisula polynyma.[1] As a 1-deoxysphinganine analog, it belongs to the sphingoid family of lipids, which are integral components of cell membranes and play crucial roles in signal transduction.[2] Emerging research has highlighted the potent antiproliferative properties of this compound against a variety of cancer cell lines, positioning it as a compound of interest for oncological drug development. This technical guide provides an in-depth overview of this compound's core antiproliferative activities, its mechanism of action, and detailed experimental protocols for its study.
Antiproliferative Activity
This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cancer cell types, as summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| PC-3 | Prostate Cancer | ~1 | [1][3] |
| LNCaP | Prostate Cancer | ~1 | [1][3] |
| MCF-7 | Breast Cancer | < 1 | |
| HCT-116 | Colon Cancer | < 1 | |
| Caco-2 | Colon Cancer | < 1 | |
| Jurkat | T-cell Leukemia | < 1 | |
| HeLa | Cervical Cancer | < 1 |
Quantitative data for the percentage of apoptosis induction and cell cycle arrest following this compound treatment are not consistently reported in the reviewed literature. Researchers are encouraged to perform dedicated assays to quantify these effects in their specific cell models of interest.
Mechanism of Action
The primary mechanism underlying the antiproliferative effects of this compound involves the disruption of sphingolipid metabolism and the activation of specific signaling pathways that lead to cell death.
De Novo Ceramide Synthesis
This compound treatment leads to an intracellular accumulation of ceramide.[1] This increase is a result of de novo synthesis, a pathway that builds complex sphingolipids from simpler precursors. The inhibition of ceramide synthase by fumonisin B1, a known inhibitor of this enzyme, completely blocks the this compound-induced accumulation of ceramide, confirming the involvement of this pathway.[1]
Activation of Protein Kinase C Zeta (PKCζ)
The accumulation of intracellular ceramide subsequently activates the atypical protein kinase C isoform, PKCζ.[1] PKCζ is a known downstream effector of ceramide and plays a role in various cellular processes, including apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death. This is evidenced by the activation of key executioner caspases, such as caspase-3 and caspase-12, and the phosphorylation of the tumor suppressor protein p53.[3] The activation of these apoptotic pathways ultimately leads to the dismantling of the cell.
Disruption of the Actin Cytoskeleton
This compound treatment has been shown to cause a significant alteration in cell morphology, characterized by the disassembly of actin stress fibers.[3] This effect is thought to be mediated by the modulation of the Rho GTPase signaling pathway, which is a key regulator of the actin cytoskeleton.
Signaling Pathways
The antiproliferative action of this compound is orchestrated through its influence on specific signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiproliferative effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a promising marine-derived compound with potent antiproliferative activity against a variety of cancer cell lines. Its mechanism of action, centered on the induction of ceramide synthesis and subsequent activation of PKCζ-mediated apoptosis, offers a distinct approach to cancer therapy. Further investigation into its efficacy in a broader range of cancer models and a more detailed elucidation of the downstream signaling events will be crucial for its potential translation into a clinical setting. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this intriguing molecule.
References
- 1. This compound (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Apoptosis Induction in Jurkat T-Lymphocytes by Proton Pump Inhibitors " by Shreya Murali and Randall Reif [scholar.umw.edu]
- 3. researchgate.net [researchgate.net]
Spisulosine Signaling Pathways in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spisulosine (ES-285), a synthetic analog of a marine sphingoid, has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, most notably in androgen-independent prostate cancer. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound to induce apoptosis. It details the central role of de novo ceramide synthesis and the subsequent activation of atypical protein kinase C zeta (PKCζ), leading to the engagement of downstream executioner caspases. This document summarizes key quantitative data, provides detailed experimental protocols for the assays cited, and includes mandatory visualizations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Core Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its apoptotic effect through a distinct signaling cascade that is independent of several common survival and stress pathways, including PI3K/Akt, JNK, and p38 MAP kinase.[1][2] The primary mechanism is initiated by the intracellular accumulation of ceramide through de novo synthesis, which then acts as a second messenger to activate downstream effectors.
Induction of De Novo Ceramide Synthesis
Unlike many agents that induce ceramide production through the hydrolysis of sphingomyelin, this compound promotes the de novo synthesis pathway. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. This compound, as a sphingoid base analog, is believed to act as a substrate for ceramide synthase (CerS), a key enzyme in this pathway. This leads to its acylation and the formation of N-acyl-spisulosine, a ceramide-like molecule, thereby increasing the intracellular pool of these bioactive lipids.[3][4] This mechanism is strongly supported by evidence that the ceramide synthase inhibitor, Fumonisin B1, completely blocks the accumulation of ceramide following this compound treatment.[1][2]
Activation of Protein Kinase C Zeta (PKCζ)
The newly synthesized ceramide directly activates the atypical protein kinase C isoform, PKCζ.[1][2] Ceramide facilitates the activation of PKCζ, which is a key downstream effector in its signaling cascade. This activation is a critical node, transducing the ceramide signal into a pro-apoptotic response.
Engagement of Endoplasmic Reticulum (ER) Stress and Caspase Activation
The accumulation of ceramide and the nature of this compound as a 1-deoxysphingolipid are linked to the induction of endoplasmic reticulum (ER) stress.[5] This is evidenced by the activation of caspase-12 , an ER-resident caspase that is a hallmark of ER stress-mediated apoptosis.[5][6][7] Concurrently, the signaling cascade converges on the activation of the primary executioner caspase, caspase-3 .[2][6] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[6]
The precise molecular links between PKCζ activation and the cleavage of pro-caspase-12 and pro-caspase-3 in the context of this compound treatment remain an area of active investigation.
Quantitative Data
The following tables summarize the available quantitative data regarding the efficacy of this compound and its analogs.
| Compound | Cell Line | Assay | IC50 / CC50 | Reference |
| This compound (ES-285) | PC-3 (Prostate) | Proliferation | 1 µM | [1][2] |
| This compound (ES-285) | LNCaP (Prostate) | Proliferation | 1 µM | [1][2] |
| (+)-Spisulosine | MCF-7 (Breast) | Proliferation | < 1 µM | [8] |
| (+)-Spisulosine | HCT-116 (Colon) | Proliferation | < 1 µM | [8] |
| (+)-Spisulosine | Caco-2 (Colon) | Proliferation | < 1 µM | [8] |
| (+)-Spisulosine | Jurkat (Leukemia) | Proliferation | < 1 µM | [8] |
| (+)-Spisulosine | HeLa (Cervical) | Proliferation | < 1 µM | [8] |
| Homothis compound | HeLa (Cervical) | Growth Inhibition | 2.0 µM (at 24-72h) | [9] |
| This compound Stereoisomers | MDA-MB-468 (Breast) | Viability | 8.3 - 13.2 µM | [3] |
Table 1: Summary of IC50 and CC50 values for this compound and related compounds.
| Treatment | Cell Line | Parameter Measured | Result |
| This compound | PC-3, LNCaP | Ceramide Levels | Increased (Blocked by Fumonisin B1) |
| This compound | PC-3, LNCaP | PKCζ Activation | Increased |
| This compound | - | Caspase Activation | Caspase-3 and Caspase-12 activated |
| Homothis compound | HeLa | Apoptotic Events | DNA fragmentation, PS externalization, ΔΨm dissipation, PARP cleavage |
Table 2: Summary of qualitative and semi-quantitative effects of this compound treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.
Cell Culture and this compound Treatment
-
Cell Lines: PC-3 and LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: For experiments, cells are seeded at a desired density (e.g., 5 x 10⁵ cells/well in a 6-well plate). After 24 hours, the medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 1 µM) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for the specified time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
Western Blot Analysis for Protein Activation
This protocol is designed to detect the activation of PKCζ and the cleavage of caspases.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-PKCζ, anti-cleaved caspase-3, anti-cleaved caspase-12, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.[7]
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Preparation:
-
Harvest both adherent and floating cells after this compound treatment.
-
Wash cells once with cold PBS and centrifuge at 500 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[11][12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Gating:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of activated caspase-3.
-
Lysate Preparation:
-
After treatment, pellet 2-5 x 10⁶ cells by centrifugation.
-
Resuspend in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay Reaction:
-
Load 50 µL of lysate into a well of a 96-well black plate.
-
Prepare a reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC.
-
Add 50 µL of the reaction buffer to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity in the sample.
-
Conclusion
This compound represents a promising anti-cancer agent with a well-defined, ceramide-mediated apoptotic signaling pathway. Its mechanism, which circumvents common resistance pathways like PI3K/Akt, makes it a valuable candidate for further investigation, particularly in chemoresistant cancers. The core pathway involves the stimulation of de novo ceramide synthesis, leading to the activation of PKCζ and subsequent engagement of the ER stress pathway via caspase-12 and the executioner caspase-3. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug developers to further explore and harness the therapeutic potential of this compound.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. This compound (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endoplasmic reticulum stress induces apoptosis by an apoptosome-dependent but caspase 12-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-12 mediates endoplasmic-reticulum-specific apoptosis and cytotoxicity by amyloid-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation of Spisulosine: A Technical Guide for Researchers
An in-depth examination of the initial isolation, characterization, and biological activity of the novel antiproliferative agent, Spisulosine (ES-285), from the marine mollusk Spisula polynyma.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational work on this compound. The document details the experimental protocols for its initial isolation, summarizes its key chemical and physical properties, and explores its mechanism of action as a potent inhibitor of cell proliferation.
Introduction
This compound, also known as ES-285, is a novel bioactive lipid first isolated from the arctic surf clam, Spisula polynyma (also referred to as Mactromeris polynyma).[1] Chemically identified as (2S,3R)-2-aminooctadecan-3-ol, this compound has demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines.[2][3] Its unique structure and mechanism of action, which involves the disassembly of actin stress fibers and induction of apoptosis, have made it a subject of interest in the field of oncology and drug discovery.[4] This document serves as a technical resource, consolidating the available data on its initial isolation and characterization.
Physicochemical Properties of this compound
This compound is a sphingoid-type base with a molecular weight of 285.5 g/mol .[5] Its chemical structure and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C18H39NO | [5] |
| IUPAC Name | (2S,3R)-2-aminooctadecan-3-ol | [5] |
| Molecular Weight | 285.5 g/mol | [5] |
| CAS Number | 196497-48-0 | [5] |
| Synonyms | ES-285, 1-deoxysphinganine | [5] |
Experimental Protocol: Initial Isolation from Spisula polynyma
The following protocol for the isolation of this compound is based on the methodologies described in the primary literature and associated patents. It should be noted that specific quantitative data, such as extraction yields and final purity, were not extensively detailed in the publicly available documents.
Collection of Biological Material
-
Organism: Spisula polynyma (Stimpson's surf clam).
-
Collection Site: Specimens were collected from a clam bed on the eastern edge of Stellwagon Bank, located off the coast of New England, at a depth of approximately 110 feet.[1]
Extraction and Initial Partitioning
-
The collected clams were homogenized in a 3:1 methanol/toluene solvent system.[1]
-
The homogenate was allowed to stand for several hours and then filtered. This extraction step was repeated.[1]
-
A 1 M sodium chloride solution was added to the crude extract, leading to the separation of the mixture into two layers.[1]
-
The lower aqueous layer was further extracted with toluene. The toluene layers were then combined.[1]
-
The aqueous layer was subsequently extracted with dichloromethane, ethyl acetate, and 1-butanol.[1]
Chromatographic Purification
-
The bioactive fractions were subjected to solid-phase extraction (SPE) using a cyano-functionalized column.[1]
-
The column was washed with methanol.[1]
-
This compound was eluted from the cyano SPE column using a solvent system of 3:1 methanol/0.01 M ammonium formate.[1]
-
Further purification was achieved by high-performance liquid chromatography (HPLC) on a cyano column using the same solvent system. The peak corresponding to this compound was observed to elute at approximately 15.6 minutes under the described conditions.[1]
Biological Activity and Mechanism of Action
This compound exhibits potent antiproliferative activity against a range of cancer cell lines.[2] Its mechanism of action is distinct and involves the disruption of the cellular cytoskeleton.
-
Disassembly of Actin Stress Fibers: Treatment of cultured cells with this compound leads to a characteristic change in cell morphology. Cells initially adopt a fusiform shape before rounding up and detaching from the substrate. This is accompanied by the disassembly of actin stress fibers, which are crucial for cell adhesion and shape.[4]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells. This programmed cell death is triggered through a pathway that involves the accumulation of intracellular ceramides and the activation of protein kinase C zeta (PKCζ).
-
Cell Cycle Arrest: The compound can affect the cell cycle, leading to an increase in the sub-G1 cell population, which is indicative of apoptotic cells.
Visualizations
Experimental Workflow for this compound Isolation
References
Preclinical Anticancer Efficacy of Spisulosine: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Spisulosine (ES-285), a synthetic analog of a marine-derived sphingolipid, has demonstrated notable antiproliferative and pro-apoptotic activity in a range of preclinical cancer models. This technical guide provides a comprehensive overview of the key findings from these studies, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed. This compound's primary mechanism involves the de novo synthesis of ceramide, leading to the activation of protein kinase C zeta (PKCζ) and subsequent induction of apoptosis. Furthermore, it modulates the actin cytoskeleton through the Rho GTPase signaling pathway, contributing to its anticancer effects. This document consolidates quantitative data, details experimental protocols, and presents visual diagrams of the associated signaling pathways and workflows to serve as a valuable resource for the cancer research and drug development community.
Introduction
This compound is a synthetic compound inspired by a natural product isolated from the marine mollusk Spisula polynyma.[1] As a sphingolipid analog, its mechanism of action is intrinsically linked to the modulation of lipid signaling pathways, which are often dysregulated in cancer. Preclinical investigations have revealed its potential as an anticancer agent, demonstrating cytotoxic effects across various cancer cell lines and in vivo tumor models.[2][3] This guide aims to provide a detailed technical summary of these preclinical findings.
In Vitro Anticancer Activity
This compound has shown potent growth-inhibitory effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
Data Presentation: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 1 | [1] |
| LNCaP | Prostate Cancer | 1 | [1] |
| MCF-7 | Breast Cancer | < 1 | [4] |
| HCT-116 | Colon Cancer | < 1 | [4] |
| Caco-2 | Colorectal Adenocarcinoma | < 1 | [4] |
| Jurkat | T-cell Leukemia | < 1 | [4] |
| HeLa | Cervical Cancer | < 1 | [4] |
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the induction of ceramide-mediated apoptosis and disruption of the actin cytoskeleton.
Induction of Ceramide Synthesis and PKCζ Activation
A key event in this compound's mechanism is the induction of de novo ceramide synthesis.[1] This increase in intracellular ceramide levels leads to the activation of the atypical protein kinase C isoform, PKCζ.[1] Activated PKCζ is a known mediator of apoptotic signaling. This pathway appears to be independent of the PI3K/Akt, JNK, p38, and classical PKC pathways.[1]
Caption: this compound induces apoptosis via de novo ceramide synthesis and PKCζ activation.
Disassembly of Actin Stress Fibers via Rho GTPase Modulation
This compound has been shown to induce morphological changes in cancer cells, causing them to round up and detach from the substrate.[5] This is attributed to the disassembly of actin stress fibers.[5] This effect is believed to be mediated through the modulation of the Rho GTPase signaling pathway.[6] While the exact mechanism of how this compound interacts with the Rho pathway is still under investigation, it is hypothesized to interfere with the function of RhoGEFs or RhoGAPs, leading to a decrease in active RhoA and subsequent stress fiber dissolution.
Caption: this compound may disrupt actin stress fibers by modulating Rho GTPase signaling.
In Vivo Antitumor Activity
Preclinical studies have demonstrated the in vivo antitumor activity of this compound in xenograft models. While detailed quantitative data from these studies is limited in publicly available literature, reports from a phase I clinical trial mention that this compound showed antitumor activity in preclinical models.[2][5]
Due to the limited availability of specific in vivo data in the public domain, a quantitative table cannot be provided at this time. Further investigation into clinical trial databases and publications may yield more detailed information.
Experimental Protocols
This section provides an overview of the key experimental protocols used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 values.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol Details:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.
Measurement of Intracellular Ceramide Levels
This protocol outlines a method to quantify changes in ceramide levels following this compound treatment, often performed using liquid chromatography-mass spectrometry (LC-MS).
Protocol Details:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound (e.g., 1 µM) or vehicle for the desired time (e.g., 24 hours). To confirm de novo synthesis, a parallel group can be co-treated with a ceramide synthase inhibitor like Fumonisin B1.
-
Lipid Extraction: Harvest the cells, and perform a lipid extraction using a method such as the Bligh-Dyer extraction.
-
LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS to separate and quantify different ceramide species.
-
Data Normalization: Normalize the ceramide levels to an internal standard and total protein or lipid phosphate content.
Western Blot for PKCζ Activation
This method is used to detect the activation of PKCζ by observing its phosphorylation or translocation.
Protocol Details:
-
Protein Extraction: Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated PKCζ or total PKCζ. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Actin Stress Fiber Staining
This technique is used to visualize the effect of this compound on the actin cytoskeleton.
Protocol Details:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Stain the actin filaments with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488).
-
Microscopy: Mount the coverslips and visualize the actin cytoskeleton using a fluorescence microscope.
Direct Molecular Target
While the downstream effects of this compound on ceramide synthesis and Rho signaling are established, its direct molecular binding partner has not been definitively identified in the reviewed literature. It is plausible that this compound may directly interact with an enzyme involved in the de novo ceramide synthesis pathway, such as ceramide synthase, or a regulatory protein within the Rho GTPase cascade, like a RhoGEF or RhoGAP. Further target identification studies are required to elucidate the precise molecular initiating event.
Conclusion
This compound is a promising preclinical anticancer agent with a distinct mechanism of action that differentiates it from many conventional chemotherapeutics. Its ability to induce ceramide-mediated apoptosis and disrupt the cancer cell cytoskeleton highlights its potential for further development. The detailed information provided in this technical guide serves as a foundation for future research aimed at fully elucidating its therapeutic potential and identifying its direct molecular target.
References
- 1. researchgate.net [researchgate.net]
- 2. The marine compound this compound, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Straightforward access to this compound and 4,5-dehydrothis compound stereoisomers: probes for profiling ceramide synthase activities in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis Protocol for (+)-Spisulosine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the total synthesis of (+)-spisulosine, a naturally occurring sphingoid base with significant anticancer activity. The synthetic strategy is based on a highly stereoselective approach, commencing from a readily available chiral precursor and culminating in the target molecule with high purity. Key transformations include a MOM ether-directed Overman rearrangement to establish the crucial stereochemistry of the vicinal amino alcohol moiety, followed by a series of functional group manipulations to complete the carbon skeleton and install the requisite functionalities. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development interested in the synthesis and exploration of spisulosine and its analogs.
Introduction
(+)-Spisulosine ((2S,3R)-2-aminooctadecan-3-ol), a 1-deoxysphinganine, was first isolated from the marine mollusk Spisula polynyma. It has garnered significant attention from the scientific community due to its potent and selective cytotoxic effects against various human cancer cell lines. The unique structural features of (+)-spisulosine, particularly the stereochemical arrangement of the amino and hydroxyl groups, are crucial for its biological activity. Consequently, the development of efficient and stereocontrolled total syntheses is paramount for further pharmacological evaluation and the generation of novel analogs with improved therapeutic profiles. This document outlines a robust and reproducible protocol for the total synthesis of (+)-spisulosine.
Synthetic Strategy
The total synthesis of (+)-spisulosine presented herein follows a convergent strategy. The key steps are:
-
Stereoselective formation of the vicinal amino alcohol: A methoxymethyl (MOM) ether-directed Overman rearrangement of a chiral allylic trichloroacetimidate is employed to install the desired (2S,3R) stereochemistry.
-
Chain elongation and functional group manipulation: Subsequent steps involve the introduction of the long alkyl chain and modification of functional groups to arrive at the final product.
This approach offers a high degree of stereocontrol and has been demonstrated to be an effective route to the target molecule.
Experimental Protocols
Scheme 1: Synthesis of Key Intermediate via Overman Rearrangement
The synthesis begins with a suitable protected chiral allylic alcohol, which is converted to the corresponding trichloroacetimidate. This intermediate then undergoes a palladium(II)-catalyzed Overman rearrangement.
Diagram of the initial synthetic steps leading to the key rearranged product.
Caption: Key Overman rearrangement step.
Protocol for MOM ether-directed Overman Rearrangement:
A detailed experimental protocol for a similar MOM ether-directed palladium(II)-catalyzed Overman rearrangement has been described and can be adapted for this synthesis. The reaction typically involves the treatment of the allylic trichloroacetimidate with a palladium(II) catalyst, such as bis(acetonitrile)palladium(II) chloride, in an appropriate solvent like tetrahydrofuran (THF) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.
Scheme 2: Elaboration to (+)-Spisulosine
The rearranged trichloroacetamide is then converted to (+)-spisulosine through a four-step sequence involving mesylation, bromide displacement, hydrogenation, and final deprotection.
Workflow of the final steps in the total synthesis of (+)-spisulosine.
Caption: Final steps to (+)-Spisulosine.
1. Ozonolysis and Reductive Workup:
The alkene in the rearranged trichloroacetamide is subjected to ozonolysis followed by a reductive workup to yield the primary alcohol intermediate 13 .
-
Procedure: The alkene is dissolved in a suitable solvent (e.g., CH₂Cl₂/MeOH) and cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as sodium borohydride (NaBH₄), is added to quench the ozonide and reduce the resulting aldehyde to the primary alcohol. The reaction is warmed to room temperature, quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl), and the product is extracted, dried, and purified.
2. Mesylation of Primary Alcohol:
The primary alcohol 13 is converted to the corresponding mesylate.
-
Procedure: To a solution of the alcohol 13 in a chlorinated solvent like dichloromethane (CH₂Cl₂) at 0 °C, triethylamine (Et₃N) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted, washed, dried, and used in the next step without further purification.
3. Displacement with Bromide:
The mesylate is displaced with bromide to form intermediate 14 .
-
Procedure: The crude mesylate is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Sodium bromide (NaBr) is added, and the mixture is heated to facilitate the Sₙ2 reaction. The reaction progress is monitored by TLC. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the bromide 14 , which can be purified by column chromatography.
4. Hydrogenation:
The C-Br bond is cleaved, and the trichloromethyl group is reduced to an N-acetyl group simultaneously via hydrogenation to give intermediate 15 .
-
Procedure: The bromide 14 is dissolved in a suitable solvent such as ethanol or ethyl acetate. A palladium catalyst, typically 10% Pd on carbon (Pd/C), is added. The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the N-acetyl intermediate 15 .
5. Final Deprotection:
The N-acetyl and MOM protecting groups are removed under acidic conditions to yield (+)-spisulosine 4 .
-
Procedure: The N-acetyl intermediate 15 is treated with an aqueous solution of a strong acid, such as 6 M hydrochloric acid (HCl). The mixture is heated to reflux to facilitate the hydrolysis of both the amide and the MOM ether. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH solution). The product is then extracted with an organic solvent, dried, and purified by chromatography to afford pure (+)-spisulosine.
Data Presentation
| Step | Intermediate | Reagents and Conditions | Yield (%) | Analytical Data (Expected) |
| 1 | Ozonolysis Product | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. NaBH₄ | ~78% | ¹H NMR, ¹³C NMR, MS |
| 2 | Mesylate | MsCl, Et₃N, CH₂Cl₂, 0 °C | Quantitative (crude) | Used directly in the next step |
| 3 | Bromide 14 | NaBr, Acetone, heat | Good | ¹H NMR, ¹³C NMR, MS |
| 4 | N-Acetyl 15 | H₂, 10% Pd/C, EtOH | ~68% | ¹H NMR, ¹³C NMR, MS |
| 5 | (+)-Spisulosine 4 | 6 M HCl, heat | Quantitative | ¹H NMR, ¹³C NMR, HRMS, [α]D |
Spectroscopic Data for (+)-Spisulosine (4):
-
¹H NMR (CDCl₃): δ 0.88 (t, J = 6.8 Hz, 3H), 1.15 (d, J = 6.4 Hz, 3H), 1.25 (br s, 28H), 1.40-1.55 (m, 2H), 2.85-2.95 (m, 1H), 3.40-3.50 (m, 1H).
-
¹³C NMR (CDCl₃): δ 14.1, 19.8, 22.7, 26.0, 29.4, 29.6, 29.7 (multiple peaks), 31.9, 33.5, 52.5, 76.5.
-
HRMS (ESI): m/z calculated for C₁₈H₄₀NO⁺ [M+H]⁺, found consistent with the expected mass.
-
Specific Rotation: [α]D consistent with reported values for the natural product.
Conclusion
This application note provides a comprehensive and detailed protocol for the total synthesis of (+)-spisulosine. The described route is efficient, stereoselective, and relies on well-established chemical transformations. This protocol should enable researchers to access significant quantities of (+)-spisulosine for further biological studies and serve as a foundation for the synthesis of novel analogs with potential therapeutic applications in oncology.
Application Notes and Protocols for Spisulosine Treatment on PC-3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spisulosine (ES-285) is a novel marine-derived compound isolated from the sea mollusc Spisula polynyma. It has demonstrated significant anti-proliferative effects in various cancer cell lines.[1][2] In the androgen-independent human prostate cancer cell line, PC-3, this compound inhibits cell proliferation through a distinct signaling pathway. This document provides detailed experimental protocols and expected outcomes for the treatment of PC-3 cells with this compound, focusing on its mechanism of action involving the de novo synthesis of ceramide and the subsequent activation of protein kinase C zeta (PKCζ).[1][3]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound and other illustrative ceramide-inducing agents on PC-3 cells.
Table 1: Cell Viability of PC-3 Cells Treated with this compound
| Compound | Cell Line | IC50 | Citation |
| This compound | PC-3 | 1 µM | [1] |
Table 2: Representative Data of Ceramide-Induced Apoptosis in PC-3 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptosis (%) | Citation |
| Control | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 | [4][5] |
| C6-Ceramide | 40.2 ± 3.1 | 15.5 ± 2.4 | 55.7 ± 5.5 | [4] |
Note: Data for C6-Ceramide is representative of a compound that induces ceramide accumulation and is used here to illustrate the potential apoptotic effect.
Table 3: Representative Data of Ceramide-Induced Cell Cycle Arrest in PC-3 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| Control | 50.8 ± 6.7 | 30.5 ± 4.2 | 18.7 ± 2.9 | [6] |
| Ceramide-Inducing Agent | 65.2 ± 5.1 | 15.3 ± 3.5 | 20.5 ± 3.1 | [7][8] |
Note: Data for a generic ceramide-inducing agent is presented to illustrate the expected effects on the cell cycle, as specific data for this compound was not available in the searched literature.
Table 4: Representative Data of Changes in Key Signaling Molecules in PC-3 Cells
| Target Protein | Treatment | Fold Change (vs. Control) | Method | Citation |
| Ceramide Levels | Ceramide-Inducing Agent | ~2.5-fold increase | Mass Spectrometry | [9] |
| Phospho-PKCζ | Ceramide-Inducing Agent | Increased phosphorylation | Western Blot | [10][11] |
Note: These data are representative of the effects of ceramide-inducing agents and are provided to illustrate the expected molecular changes.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of this compound on PC-3 cells.
Cell Culture
PC-3 cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[12]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[14] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Seed PC-3 cells and treat with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[6]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated PKCζ.
-
Protein Extraction: Treat PC-3 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-PKCζ, anti-PKCζ, anti-β-actin) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's effects on PC-3 cells.
This compound Signaling Pathway in PC-3 Cells
Caption: Proposed signaling pathway of this compound in PC-3 prostate cancer cells.
References
- 1. This compound (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic effects of dietary and synthetic sphingolipids in androgen-independent (PC-3) prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide induces cell death in the human prostatic carcinoma cell lines PC3 and DU145 but does not seem to be involved in Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitizing the cytotoxic action of Docetaxel induced by Pentoxifylline in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide Disables 3-Phosphoinositide Binding to the Pleckstrin Homology Domain of Protein Kinase B (PKB)/Akt by a PKCζ-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide Regulates Anti-Tumor Mechanisms of Erianin in Androgen-Sensitive and Castration-Resistant Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Ceramide Regulates Anti-Tumor Mechanisms of Erianin in Androgen-Sensitive and Castration-Resistant Prostate Cancers [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Spisulosine solubility and research stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Spisulosine and protocols for the preparation of research stock solutions. This compound (also known as ES-285) is a bioactive sphingoid base of marine origin with demonstrated anti-proliferative and pro-apoptotic properties.[1] Accurate preparation of this compound solutions is critical for reliable experimental outcomes in cell culture and other research applications.
Physicochemical Data and Solubility
This compound is a long-chain amino alcohol, and its structure contributes to its solubility characteristics.[2] It is sparingly soluble in aqueous solutions and readily soluble in organic solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | Often used for compounds with similar structures. |
| Methanol | Likely Soluble | Often used for compounds with similar structures. |
| Water | Insoluble | This compound is a hydrophobic molecule.[3] |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for initial solubilization. |
Research Stock Solution Preparation
Proper preparation and storage of stock solutions are crucial for maintaining the stability and activity of this compound. It is recommended to prepare a high-concentration primary stock solution in an appropriate organic solvent, which can then be diluted to the desired working concentration in cell culture media or experimental buffers.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 285.51 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 285.51 g/mol x 1000 mg/g = 2.8551 mg
-
-
-
Weighing this compound:
-
Accurately weigh approximately 2.86 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
-
Storage:
Note on Dilution for Cell Culture:
When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final this compound concentration.
Experimental Workflow and Signaling Pathway
To facilitate the understanding of this compound's handling and mechanism of action, the following diagrams illustrate the experimental workflow for stock solution preparation and the proposed signaling pathway leading to apoptosis.
Caption: Experimental workflow for this compound stock solution preparation.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for the Quantification of Spisulosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spisulosine, also known as 1-deoxysphinganine, is a bioactive sphingoid lipid with demonstrated antineoplastic properties.[1] As a potential therapeutic agent, its accurate quantification in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common analytical technique, the lack of a significant chromophore in the this compound molecule makes direct UV detection challenging without derivatization. Therefore, LC-MS/MS is the recommended methodology.
Analytical Method Overview
The quantification of this compound is best achieved using a reverse-phase Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method. This approach offers high selectivity and sensitivity, which is essential for detecting low concentrations of the analyte in complex biological samples such as plasma, serum, and tissue homogenates.[2][3][4] The general workflow involves sample preparation through protein precipitation and liquid-liquid extraction, followed by chromatographic separation and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification.[5]
Data Presentation
The following table summarizes the key quantitative parameters for the proposed LC-MS/MS method for this compound quantification. Please note that these values are based on typical performance for similar sphingolipids and require validation for this compound specifically.
| Parameter | Expected Value | Comments |
| Analyte | This compound (1-deoxysphinganine) | |
| Internal Standard | d3-deoxysphinganine | Isotopically labeled standard is crucial for accuracy.[5] |
| Molecular Weight | 285.5 g/mol | [1] |
| Precursor Ion (m/z) | 286.3 [M+H]⁺ | Predicted based on molecular weight. |
| Product Ion (m/z) | To be determined empirically | Typically, fragments corresponding to the loss of water and parts of the alkyl chain. |
| Linearity Range | 0.1 - 100 ng/mL | Expected to be achievable in biological matrices. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Dependent on instrument sensitivity and matrix effects. |
| Accuracy | 85 - 115% | As per bioanalytical method validation guidelines.[6] |
| Precision | < 15% RSD | As per bioanalytical method validation guidelines.[6] |
| Recovery | > 80% | Dependent on the efficiency of the extraction procedure. |
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is designed for the extraction of this compound from plasma or serum samples.
Reagents and Materials:
-
Blank plasma/serum
-
This compound and d3-deoxysphinganine stock solutions (in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Add 10 µL of the internal standard working solution (d3-deoxysphinganine in methanol).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
To the supernatant, add 300 µL of chloroform and 150 µL of deionized water.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids including this compound.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: To be optimized for the specific instrument
-
MRM Transitions:
-
This compound: 286.3 > (To be determined)
-
d3-deoxysphinganine: 289.3 > (To be determined)
-
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards.
-
The concentration of this compound in the samples is determined from the calibration curve using a linear regression model.
Visualizations
This compound Quantification Workflow
Caption: Experimental workflow for the quantification of this compound.
Postulated Signaling Pathway of this compound
Caption: Postulated signaling pathway for this compound-induced apoptosis.[7]
References
- 1. This compound | C18H39NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.lib.utexas.edu [search.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 7. A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Spisulosine Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spisulosine (ES-285), a marine-derived 1-deoxysphinganine analog, has demonstrated significant antiproliferative activity against various cancer cell lines. Its unique structure and mechanism of action, which includes the inhibition of sphingosine kinase 1 (SphK1) and the induction of autophagy, make it a compelling lead compound for the development of novel anticancer therapeutics. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their structure-activity relationships (SAR). The provided methodologies and data aim to guide researchers in the design and synthesis of potent and selective this compound-based drug candidates.
Introduction
This compound, first isolated from the marine clam Spisula polynyma, is a bioactive lipid that has garnered attention for its potent anticancer properties.[1] Unlike traditional chemotherapeutics, this compound and its derivatives modulate key cellular signaling pathways, offering potential for targeted therapies with improved efficacy and reduced side effects. The core structure of this compound, a long-chain amino alcohol, provides a versatile scaffold for chemical modification to explore and optimize its biological activity.
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying the this compound scaffold and assessing the resulting changes in anticancer potency, researchers can identify key pharmacophores and guide the design of next-generation analogs with enhanced therapeutic profiles. This document outlines the synthesis of a series of this compound derivatives and presents their corresponding cytotoxic activities to establish a preliminary SAR.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following tables summarize the in vitro anticancer activity of synthesized this compound derivatives against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined using the Sulforhodamine B (SRB) assay.
Table 1: Anticancer Activity of (+)-Spisulosine [2]
| Compound | Cell Line | IC50 (µM) |
| (+)-Spisulosine | MCF-7 (Breast) | < 1 |
| HCT-116 (Colon) | < 1 | |
| Caco-2 (Colon) | < 1 | |
| Jurkat (T-cell leukemia) | < 1 | |
| HeLa (Cervical) | < 1 |
Table 2: Anticancer Activity of 4,5-Dehydrothis compound Butyrate Ceramides [3][4]
| Compound | R Group (Fatty Acid Chain Length) | Cell Line | IC50 (µM) |
| 1 | C13H27 | PC-3 (Prostate) | > 100 |
| 2 | C15H31 | PC-3 (Prostate) | > 100 |
| 3 | C17H35 | PC-3 (Prostate) | > 100 |
| 4 | Butyryl-C13H26 | PC-3 (Prostate) | 6.06 |
| 5 | Butyryl-C15H30 | PC-3 (Prostate) | > 100 |
| 6 | Butyryl-C17H34 | PC-3 (Prostate) | > 100 |
Table 3: Autophagy-Inducing Activity of a Novel this compound Derivative [5][6]
| Compound | Description | Activity |
| 26b | A potent derivative from a series of 16 synthesized analogs | Induces robust autophagic cell death in diverse cancer cells |
Experimental Protocols
A. General Synthetic Scheme for this compound Derivatives
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the stereoselective formation of the amino alcohol core, followed by the introduction of the long alkyl chain. Key reactions often include diastereoselective Grignard reactions, stereoselective cross-metathesis, and N-acylation.[3] The total synthesis of (+)-Spisulosine has been accomplished using a strategy involving a substrate-controlled aza-Claisen rearrangement and a Wittig olefination.[2]
General Protocol for the Synthesis of 4,5-Dehydrothis compound Butyrate Ceramides: [3][4]
-
Diastereoselective Grignard Reaction: An appropriate alkyl Grignard reagent is added to a chiral aldehyde to establish the stereochemistry of the amino alcohol core.
-
Stereoselective Cross-Metathesis: The resulting alcohol is then subjected to a cross-metathesis reaction with a long-chain alkene to introduce the hydrophobic tail.
-
N-acylation: The amino group is acylated with p-nitrophenyl butyrate to yield the final butyrate ceramide derivatives.
B. Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
C. Autophagy Induction Assay (LC3 Puncta Formation)
This assay is used to visualize and quantify the formation of autophagosomes, a hallmark of autophagy.
-
Cell Culture and Transfection: Culture cancer cells on glass coverslips and transfect them with a GFP-LC3 expression vector.
-
Compound Treatment: Treat the transfected cells with the this compound derivatives or a known autophagy inducer (e.g., rapamycin) for the desired time.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunofluorescence Staining: If not using a fluorescently tagged LC3, incubate the cells with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell in multiple fields of view. An increase in the number of puncta indicates the induction of autophagy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the synthesis of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New this compound Derivative promotes robust autophagic response to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Actin Cytoskeleton Dynamics with Spisulosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spisulosine (also known as ES-285) is a marine-derived aminolipid with potent antiproliferative properties.[1] Preclinical studies have demonstrated its ability to induce apoptosis and inhibit the growth of various cancer cell lines.[2] A key mechanism of action for this compound is its ability to disrupt the actin cytoskeleton, specifically by promoting the disassembly of actin stress fibers.[3] This disruption of the cytoskeleton leads to changes in cell morphology, adhesion, and motility, ultimately contributing to its anti-cancer effects. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate actin cytoskeleton dynamics and its downstream cellular consequences.
Data Presentation
Quantitative Effects of this compound on Cell Viability
This compound has demonstrated significant antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | < 1 | [4] |
| HCT-116 | Colon Carcinoma | < 1 | [4] |
| Caco-2 | Colorectal Adenocarcinoma | < 1 | [4] |
| Jurkat | T-cell Leukemia | < 1 | [4] |
| HeLa | Cervical Carcinoma | < 1 | [4] |
| HBL100 | Breast Epithelial | GI50 = 2.6 | [2] |
| PC-3 | Prostate Cancer | More effective than in LNCaP | [2] |
| LNCaP | Prostate Cancer | - | [2] |
Proposed Signaling Pathway
The disassembly of actin stress fibers by this compound is hypothesized to be mediated through the modulation of the Rho GTPase signaling pathway. Rho GTPases, including RhoA, Rac1, and Cdc42, are key regulators of actin dynamics. The following diagram illustrates a putative signaling pathway for this compound's action on the actin cytoskeleton.
Caption: Putative signaling pathway of this compound-induced actin stress fiber disassembly.
Experimental Protocols
Analysis of Actin Cytoskeleton Organization by Fluorescence Microscopy
This protocol details the staining of filamentous actin (F-actin) using fluorescently labeled phalloidin to visualize the effects of this compound on the actin cytoskeleton.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (based on IC50 values) and a vehicle control (e.g., DMSO) for the desired time period.
-
-
Fixation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
-
Staining:
-
Wash the cells three times with PBS.
-
Prepare the phalloidin staining solution according to the manufacturer's instructions (typically a 1:100 to 1:1000 dilution in PBS).
-
Incubate the coverslips with the phalloidin staining solution for 30-60 minutes at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
-
Mounting:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophores.
-
Capture images and quantify changes in actin stress fibers. This can be done by counting the number of cells with organized stress fibers versus those with disrupted or absent fibers. Image analysis software can also be used to quantify parameters such as fiber length, width, and density.[5][6]
-
Caption: Experimental workflow for actin cytoskeleton staining.
Western Blot Analysis of Cytoskeletal Proteins
This protocol is for assessing the protein levels of actin and key Rho GTPase signaling molecules.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-actin, anti-RhoA, anti-Rac1, anti-Cdc42, anti-phospho-MLC)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described previously.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Rho GTPase Activation Assay (Pull-down Assay)
This protocol measures the levels of active (GTP-bound) RhoA, Rac1, and Cdc42.[7][8]
Materials:
-
Cells of interest
-
This compound
-
RhoA/Rac1/Cdc42 activation assay kit (containing GST-Rhotekin-RBD for RhoA or GST-PAK-PBD for Rac1/Cdc42 beads, lysis buffer, and wash buffer)
-
Primary antibodies for RhoA, Rac1, and Cdc42
-
Western blot reagents (as listed above)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound.
-
Lyse cells with the provided lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pull-down of Active GTPases:
-
Take an aliquot of the lysate for determining the total amount of the respective GTPase (input control).
-
Incubate the remaining lysate with the GST-fusion protein beads (Rhotekin-RBD for RhoA, PAK-PBD for Rac1/Cdc42) for 1 hour at 4°C with gentle rotation. These beads specifically bind to the active, GTP-bound form of the GTPases.
-
-
Washing and Elution:
-
Wash the beads three times with the provided wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding Laemmli sample buffer and boiling.
-
-
Western Blot Analysis:
-
Analyze the eluted samples and the input controls by western blotting using antibodies specific for RhoA, Rac1, or Cdc42.
-
Quantify the amount of active GTPase relative to the total amount in the input lysate.
-
Caption: Workflow for Rho GTPase activation assay.
Conclusion
This compound is a valuable pharmacological tool for probing the intricate dynamics of the actin cytoskeleton. Its ability to induce the disassembly of actin stress fibers, likely through the inhibition of the Rho GTPase signaling pathway, provides a powerful means to study the roles of these structures in various cellular processes, including cell adhesion, migration, and proliferation. The protocols outlined in these application notes offer a robust framework for researchers to investigate the molecular mechanisms underlying this compound's effects and to explore its potential as a therapeutic agent.
References
- 1. This compound | C18H39NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The marine compound this compound, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated segmentation and quantification of actin stress fibres undergoing experimentally induced changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for High-Throughput Screening of Spisulosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spisulosine (ES-285), a natural product isolated from the marine clam Spisula polynyma, is a potent antiproliferative agent that induces apoptosis in various cancer cell lines.[1] Its primary mechanism of action involves the de novo synthesis of ceramide, a bioactive sphingolipid, which in turn activates Protein Kinase C zeta (PKCζ). This activation triggers downstream signaling cascades leading to cell cycle arrest and programmed cell death. Furthermore, this compound has been observed to induce disassembly of actin stress fibers, affecting cell morphology and adhesion. These distinct mechanisms of action provide multiple avenues for the development of high-throughput screening (HTS) assays to identify and characterize novel this compound analogs with enhanced therapeutic potential.
This document provides detailed application notes and protocols for a suite of HTS assays tailored for the evaluation of this compound analogs. The assays are designed to quantitatively assess key cellular events modulated by these compounds, including cytotoxicity, apoptosis induction, cell cycle perturbation, and changes in sphingolipid metabolism.
Data Presentation: Quantitative Analysis of this compound Analogs
A critical aspect of screening this compound analogs is the quantitative assessment of their biological activity to establish structure-activity relationships (SAR). The following tables summarize key quantitative data for this compound and its analogs, providing a framework for comparing the potency and efficacy of newly synthesized compounds.
Table 1: Antiproliferative Activity of this compound and Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| (+)-Spisulosine | HeLa | Significantly reduced proliferation | [1] |
| Homothis compound | HeLa | Significantly reduced proliferation | [1] |
| C17-Isosphinganine Analog | Various | More active than C12 analog | [2] |
| C12-Isosphinganine Analog | Various | Less active than C17 analog | [2] |
Note: The data for homothis compound and the isosphinganine analogs indicate the importance of the alkyl chain length for cytotoxic activity. Further quantitative HTS would be necessary to generate a comprehensive SAR profile for a library of analogs.
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the screening results and the mechanism of action of this compound analogs, the following diagrams illustrate the key signaling pathways and a general experimental workflow for HTS.
Caption: this compound Signaling Pathway.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
The following are detailed protocols for key HTS assays to evaluate the biological activities of this compound analogs. These protocols are designed for a 384-well plate format to maximize throughput.
Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, PC-3)
-
Complete cell culture medium
-
This compound analog library (solubilized in DMSO)
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Reagent (Promega)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute cells to a final concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (2500 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound analogs in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 5 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add 30 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells (representing 100% viability).
-
Plot the normalized values against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analog library
-
384-well white-walled plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 30 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells.
-
Plot the fold-change in caspase activity against the logarithm of the compound concentration.
-
Determine the EC50 (effective concentration for 50% maximal response) for caspase activation.
Cell Cycle Analysis by High-Content Imaging
This assay quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analog library
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
Hoechst 33342 nuclear stain
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
High-content imaging system and analysis software
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol, using imaging plates.
-
Cell Staining:
-
After incubation, carefully remove the medium.
-
Fix the cells with 25 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Permeabilize the cells with 25 µL of 0.1% Triton X-100 for 10 minutes.
-
Wash the wells twice with PBS.
-
Add 25 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to each well and incubate for 15 minutes at room temperature, protected from light.
-
Wash the wells twice with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained nuclei using a high-content imaging system with a DAPI filter set.
-
Use the analysis software to segment individual nuclei and measure the integrated fluorescence intensity of each nucleus.
-
Generate a histogram of the integrated nuclear intensity.
-
Gate the cell populations corresponding to G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content) phases.
-
Quantify the percentage of cells in each phase for each treatment condition.
-
Data Analysis:
-
Compare the percentage of cells in each cell cycle phase for compound-treated wells to the vehicle control.
-
Identify compounds that cause a significant accumulation of cells in a specific phase (e.g., G2/M arrest).
High-Throughput Sphingolipid Metabolism Assay
This assay measures the de novo synthesis of ceramide by monitoring the incorporation of a fluorescently labeled sphingolipid precursor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analog library
-
Fluorescently labeled sphingosine precursor (e.g., NBD-sphingosine)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
High-performance thin-layer chromatography (HPTLC) system or LC-MS/MS
-
Fluorescence detector or mass spectrometer
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Metabolic Labeling:
-
During the last 2-4 hours of the compound incubation, add the fluorescently labeled sphingosine precursor to the culture medium at a final concentration of 1-5 µM.
-
Incubate at 37°C.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
Dry the lipid extracts under a stream of nitrogen.
-
-
Lipid Analysis:
-
Resuspend the lipid extracts in a small volume of solvent.
-
Separate the lipids by HPTLC or LC-MS/MS.
-
Quantify the amount of fluorescently labeled ceramide and other sphingolipids.
-
Data Analysis:
-
Normalize the amount of labeled ceramide to the total amount of labeled lipid or to a cellular protein measurement.
-
Compare the levels of de novo ceramide synthesis in compound-treated cells to the vehicle control.
-
Identify compounds that significantly increase ceramide production.
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for the systematic evaluation of this compound analogs. By employing a multi-parametric approach that assesses cytotoxicity, apoptosis, cell cycle progression, and direct effects on sphingolipid metabolism, researchers can efficiently identify promising lead compounds and elucidate their structure-activity relationships. The provided protocols and diagrams are intended to serve as a comprehensive guide for drug development professionals seeking to explore the therapeutic potential of this important class of natural product analogs.
References
Application Notes and Protocols for Cell-Based Assays Measuring Spisulosine-Induced Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spisulosine (ES-285) is a novel marine-derived compound isolated from the mollusk Spisula polynyma. It has demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines, with a particularly potent activity observed in prostate cancer cells.[1][2] This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound in cell-based assays, with a focus on its mechanism of action involving ceramide accumulation and Protein Kinase C zeta (PKCζ) activation.
Mechanism of Action
This compound induces cytotoxicity in cancer cells through a distinct signaling pathway. Unlike many conventional chemotherapeutic agents, its effects are independent of the PI3K/Akt, JNK, and p38 signaling pathways.[1][2] The primary mechanism of this compound-induced cell death involves the de novo synthesis of ceramide, a bioactive sphingolipid known to be a key mediator of apoptosis. This accumulation of intracellular ceramide subsequently leads to the activation of the atypical Protein Kinase C isoform, PKCζ.[1][2] The activation of PKCζ is a critical step in the downstream signaling cascade that ultimately results in apoptotic cell death, characterized by events such as caspase-3 activation.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |
| PC-3 | Prostate (Androgen-Independent) | 1 | 48 hours | MTT Assay | [1] |
| LNCaP | Prostate (Androgen-Dependent) | 1 | 48 hours | MTT Assay | [1] |
Experimental Protocols
Preparation of this compound for In Vitro Studies
Materials:
-
This compound (ES-285)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
Procedure:
-
Prepare a stock solution of this compound by dissolving it in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.855 mg of this compound (MW: 285.5 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare working concentrations by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Proliferation and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
PC-3 or LNCaP cells
-
96-well cell culture plates
-
Complete cell culture medium (e.g., RPMI-1640 or F-12K for PC-3, RPMI-1640 for LNCaP, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Quantification of Intracellular Ceramide Levels
This protocol describes a general approach for the extraction and relative quantification of ceramide. For absolute quantification, the use of a lipidomics facility with LC-MS/MS is recommended.
Materials:
-
PC-3 or LNCaP cells
-
6-well cell culture plates
-
This compound working solutions
-
Fumonisin B1 (ceramide synthase inhibitor, as a control)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standard (e.g., C17-ceramide)
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 1 µM) for the desired time. Include a vehicle control and a positive control (e.g., a known inducer of ceramide synthesis). To confirm de novo synthesis, a pre-treatment with Fumonisin B1 can be included.
-
-
Lipid Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using a suitable method, such as the Bligh-Dyer method.
-
Add an internal standard to normalize for extraction efficiency.
-
-
LC-MS/MS Analysis:
-
Dry the lipid extracts under a stream of nitrogen.
-
Reconstitute the samples in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the samples to quantify the levels of different ceramide species.
-
-
Data Analysis:
-
Normalize the ceramide levels to the internal standard and the total protein content or cell number.
-
Compare the ceramide levels in this compound-treated cells to the control cells.
-
Western Blot for PKCζ Activation (Phosphorylation)
Activation of PKCζ is assessed by detecting its phosphorylation at Threonine 410 (Thr410).
Materials:
-
PC-3 or LNCaP cells
-
6-well cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PKCζ (Thr410)
-
Rabbit anti-total PKCζ
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as described previously.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PKCζ (Thr410) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total PKCζ levels, the membrane can be stripped and re-probed with an antibody against total PKCζ and subsequently with an antibody for a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-PKCζ to total PKCζ and/or the loading control to determine the fold change in activation.
-
Caspase-3 Cleavage Assay
This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
PC-3 or LNCaP cells
-
This compound working solutions
-
Western blot materials (as described in Protocol 4)
-
Primary antibodies:
-
Rabbit anti-cleaved caspase-3
-
Rabbit anti-total caspase-3
-
Mouse anti-β-actin
-
Procedure:
-
Cell Treatment and Lysis:
-
Follow the same procedure for cell treatment and lysis as described for the PKCζ Western blot.
-
-
Western Blotting and Immunoblotting:
-
Perform SDS-PAGE and Western blotting as previously described.
-
Probe the membrane with an antibody specific for cleaved caspase-3.
-
The membrane can be stripped and re-probed for total caspase-3 and a loading control.
-
-
Data Analysis:
-
Quantify the band intensity of cleaved caspase-3 and normalize it to the loading control to assess the level of apoptosis induction.
-
Mandatory Visualizations
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. Activation of atypical protein kinase C zeta by caspase processing and degradation by the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Spisulosine Assay Optimization: A Technical Support Resource for Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Spisulosine assays for enhanced reproducibility. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during the experimental workflow with this compound.
Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common issue in cancer drug screening and can stem from several factors.[1] Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting/Solution |
| Cell Health & Passage Number | Ensure cells are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can exhibit different growth rates and drug responses. |
| This compound Stock Solution | Prepare fresh stock solutions regularly and store them properly. This compound is a lipid-like molecule and may be prone to degradation.[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Assay Protocol Variability | Standardize all steps of the assay protocol, including incubation times, reagent concentrations, and washing steps. Even minor variations can introduce significant variability.[3] |
| MTT Assay Interference | This compound's mechanism of action, which involves altering cellular metabolism, may interfere with the MTT assay.[4][5] Consider using alternative viability assays like CellTiter-Glo® (luminescence-based ATP measurement) or crystal violet staining. |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, which may influence cell growth and drug sensitivity. Test new serum lots before use in critical experiments. |
Q2: I am not observing the expected increase in ceramide levels after this compound treatment. What could be wrong?
A2: this compound is known to induce de novo synthesis of ceramide.[6][7] If you are not observing an increase, consider the following:
| Potential Cause | Troubleshooting/Solution |
| Suboptimal Treatment Conditions | Optimize the concentration of this compound and the treatment duration. The kinetics of ceramide accumulation can vary between cell lines. |
| Lipid Extraction Inefficiency | Ensure your lipid extraction protocol is efficient for ceramides. The Folch method (chloroform/methanol extraction) is a standard procedure.[8] Inefficient extraction will lead to an underestimation of ceramide levels. |
| Ceramide Detection Method | The method used to quantify ceramides is critical. LC-MS/MS is a highly sensitive and specific method.[8] If using enzymatic assays, ensure the enzyme is active and the reaction conditions are optimal. |
| Cell Line Specifics | The rate of ceramide synthesis and metabolism can differ between cell lines. Confirm that your cell line of interest is responsive to this compound in terms of ceramide accumulation. |
| Normalization | Ensure proper normalization of your data. Normalizing to total protein or cell number is crucial to account for any variations in sample handling. |
Q3: My Western blot for PKCζ activation is showing no signal or high background. How can I improve it?
A3: Detecting changes in protein phosphorylation, such as the activation of PKCζ, can be challenging. Here are some tips:
| Potential Cause | Troubleshooting/Solution |
| No/Weak Signal | - Antibody: Use a validated antibody specific for the phosphorylated form of PKCζ. Check the antibody datasheet for recommended conditions. - Sample Lysis: Prepare fresh cell lysates and include phosphatase inhibitors to prevent dephosphorylation. - Protein Loading: Ensure you are loading a sufficient amount of protein (typically 20-40 µg). |
| High Background | - Blocking: Use an appropriate blocking buffer. For phospho-antibodies, 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can cause background. - Antibody Concentration: Optimize the primary and secondary antibody concentrations. High concentrations can lead to non-specific binding. - Washing: Increase the number and duration of washing steps to remove unbound antibodies. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line and the assay conditions. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| PC-3 | Prostate Cancer | ~1 | 48 | Not Specified |
| LNCaP | Prostate Cancer | ~1 | 48 | Not Specified |
| MCF-7 | Breast Cancer | < 1 | Not Specified | Not Specified |
| HCT-116 | Colorectal Cancer | < 1 | Not Specified | Not Specified |
| Caco-2 | Colorectal Cancer | < 1 | Not Specified | Not Specified |
| Jurkat | T-cell Leukemia | < 1 | Not Specified | Not Specified |
| HeLa | Cervical Cancer | < 1 | Not Specified | Not Specified |
Note: IC50 values can be highly dependent on experimental conditions. This table should be used as a reference, and it is recommended to determine the IC50 in your specific experimental setup.[3]
Experimental Protocols & Methodologies
This section provides detailed protocols for key assays used to study the effects of this compound.
Cell Viability - MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay - Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9]
Ceramide Accumulation Assay (LC-MS/MS)
This protocol outlines a method for the extraction and quantification of intracellular ceramides.
Materials:
-
Chloroform
-
Methanol
-
Internal standard (e.g., C17:0 ceramide)
-
LC-MS/MS system
Protocol:
-
After treatment with this compound, wash cells with cold PBS and harvest.
-
Perform a lipid extraction using a modified Folch method (chloroform:methanol, 2:1 v/v).[8]
-
Add an internal standard to the samples to control for extraction efficiency and instrument variability.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Separate and quantify ceramide species using a suitable LC-MS/MS method.
PKCζ Activation Assay (Western Blot)
This protocol describes the detection of activated (phosphorylated) PKCζ.
Materials:
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibody against phospho-PKCζ
-
Primary antibody against total PKCζ (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PKCζ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total PKCζ for normalization.
Visualizations: Signaling Pathways and Workflows
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via de novo ceramide synthesis and PKCζ activation.
General Experimental Workflow for this compound Assay
Caption: A generalized workflow for investigating the effects of this compound on cancer cells.
References
- 1. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 5. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation and inactivation of BAD by mitochondria-anchored protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Spisulosine cytotoxicity experiment variability
Frequently Asked Questions (FAQs)
Q1: What is Spisulosine and what is its primary mechanism of action?
A1: this compound (also known as 1-deoxysphinganine) is an antiproliferative compound originally isolated from the marine clam Spisula polynyma.[1][2] Its primary mechanism of action involves the disruption of the cellular cytoskeleton. Specifically, this compound promotes the disassembly of actin stress fibers, which are crucial for maintaining cell shape, adhesion, and motility.[1][3] This leads to morphological changes where cells initially become fusiform (spindle-shaped) before rounding up and losing their focal adhesions.[3]
Q2: I am observing high well-to-well variability in my 96-well plate assay. What are the common causes?
A2: High well-to-well variability is a frequent issue in plate-based assays and can stem from several sources:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells is a primary cause. Ensure your cell suspension is homogenous and free of clumps before and during plating.[4]
-
"Edge Effects": The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, leading to different growth conditions compared to the inner wells.[4] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium to maintain humidity.[4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can introduce significant variability. Use calibrated pipettes and maintain a consistent technique for all additions.[4]
-
Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.[5] Visually inspect plates and carefully remove any bubbles with a sterile pipette tip or needle.[5]
Q3: My results with this compound are not reproducible between experiments. What factors should I investigate?
A3: Lack of inter-experiment reproducibility can be caused by several factors that may change from one assay to the next:
-
Cell Passage Number and Health: Cells can exhibit phenotypic drift over multiple passages, altering their response to treatments.[6] Use cells within a consistent and limited passage number range for all experiments. Always ensure cells are in the exponential growth phase and have high viability before starting an experiment.[4][7]
-
Reagent Preparation and Storage: Inconsistent preparation of this compound stock solutions or improper storage of assay reagents can lead to variations in potency and performance.[8] Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
-
Incubation Times: The duration of cell exposure to this compound and the incubation time with the assay reagent must be kept consistent.[9]
-
Environmental Conditions: Variations in incubator conditions such as temperature, CO2, and humidity can affect cell growth and response.[8]
Q4: Can this compound interfere with common cytotoxicity assays like MTT or LDH?
A4: While specific interference data for this compound is not widely published, it's important to consider potential interactions.
-
For MTT assays: Some compounds can directly reduce the MTT reagent, leading to false-positive results (lower apparent cytotoxicity).[4] It is recommended to run a cell-free control containing this compound in media with the MTT reagent to check for direct reduction.[4]
-
For LDH assays: this compound is not expected to directly interfere with the enzymatic reaction. However, ensure that the vehicle used to dissolve this compound (e.g., DMSO) does not cause membrane leakage at the final concentration used, which would lead to elevated LDH release.[10]
Troubleshooting Guide: this compound Cytotoxicity Assays
This table summarizes common problems, their likely causes, and recommended solutions to minimize variability in your experiments.
| Potential Issue | Common Causes | Recommended Solutions |
| High Well-to-Well Variability | Inconsistent cell seeding density.[4] | Ensure a homogenous single-cell suspension before and during plating.[4] |
| "Edge effects" due to evaporation in outer wells.[4] | Avoid using outer wells for samples; fill them with sterile PBS or media to maintain humidity.[4] | |
| Pipetting errors (cells, compound, reagents).[4] | Use calibrated pipettes; practice consistent, careful pipetting technique.[4] | |
| Presence of air bubbles in wells.[5] | Inspect wells and remove bubbles with a sterile needle or pipette tip.[5] | |
| Low Absorbance/Fluorescence Signal | Cell density is too low.[5][11] | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[5][11] |
| Sub-optimal incubation time with assay reagent.[4] | Optimize the incubation time for your specific cell line with the assay reagent.[4] | |
| Incorrect filter or wavelength settings on the plate reader.[9] | Verify the plate reader settings are correct for the specific assay being used. | |
| High Background Signal | (MTT Assay) Contamination of culture with bacteria or yeast.[6] | Routinely test for mycoplasma and other contaminants. Use aseptic techniques.[6] |
| (MTT Assay) Direct reduction of MTT by this compound or media components.[4][9] | Run a cell-free control with this compound in media to measure background absorbance.[4] | |
| (LDH Assay) High inherent LDH activity in serum.[11] | Reduce serum concentration in the culture medium (e.g., to 1-5%), ensuring it doesn't affect cell viability.[11] | |
| (LDH Assay) High spontaneous LDH release from over-vigorous pipetting or high cell density.[11] | Handle cells gently during plating and optimize cell number to avoid over-confluence.[11] | |
| Inconsistent IC50 Values | Variability in cell health or passage number.[6] | Standardize cell culture procedures. Use cells within a defined passage number range and from a frozen stock.[6] |
| This compound precipitation in culture medium.[4] | Dissolve this compound in a suitable solvent (e.g., DMSO) first. Ensure the final solvent concentration is low (<0.5%) and consistent across all wells, including vehicle controls.[4][12] | |
| Inconsistent incubation time with this compound.[9] | Use a precise timer for all incubation steps across all experiments. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells, which creates a purple formazan product.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[4]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[9]
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[11]
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol. Include control wells for: Medium Background, Spontaneous LDH Release (vehicle-treated cells), and Maximum LDH Release.[10]
-
Compound Treatment: Treat cells with serial dilutions of this compound for the desired duration.
-
Maximum Release Control: 45 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Solution (e.g., Triton-X100) to the Maximum Release control wells.[15]
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Stop the reaction using the stop solution provided in the kit. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Visualizations
This compound Signaling Pathway
Caption: this compound's proposed mechanism of action.
Cytotoxicity Assay Experimental Workflow
Caption: Key stages in a typical cytotoxicity assay workflow.
Troubleshooting Logic Flow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H39NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The marine compound this compound, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. agilent.com [agilent.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. scielo.br [scielo.br]
- 15. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spisulosine Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Spisulosine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as 1-deoxysphinganine) is a bioactive sphingolipid analogue isolated from the marine mollusc Spisula polynyma.[1] It functions as an anti-proliferative and pro-apoptotic agent. Its primary mechanism of action involves the de novo synthesis of ceramide, which in turn activates Protein Kinase C zeta (PKCζ).[2] This activation initiates a signaling cascade that leads to the activation of caspases, ultimately resulting in programmed cell death (apoptosis).[3][4][5]
Q2: Why is the stability of this compound in cell culture media a concern?
The stability of any compound in cell culture media is crucial for obtaining accurate and reproducible experimental results. Degradation of this compound can lead to a decrease in its effective concentration, resulting in an underestimation of its potency (e.g., inaccurate IC50 values).[6] Furthermore, degradation products could potentially have their own biological activities or interfere with the assay, leading to misleading data.[7]
Q3: What are the primary factors that can affect this compound stability in my experiments?
Several factors can influence the stability of this compound in your cell culture setup:
-
pH of the media: Extreme pH values can catalyze the degradation of small molecules.[8] Most cell culture media are buffered to a physiological pH (around 7.4), but changes can occur due to cellular metabolism.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[9] Incubator temperatures (37°C) are a significant factor to consider.
-
Media Components: Components within the cell culture media, such as salts, amino acids, and vitamins, can potentially interact with and degrade this compound.
-
Presence of Serum: Serum contains various enzymes and proteins that can bind to or metabolize small molecules, affecting their stability and availability.[10]
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is good practice to protect this compound solutions from light.[11]
-
Oxidation: Reactive oxygen species present in the media or generated by cellular processes can lead to oxidative degradation of the compound.[11]
Q4: How should I prepare and store my this compound stock solution?
For optimal stability, this compound powder should be stored at -20°C.[7] To prepare a stock solution, dissolve the powder in an appropriate solvent, such as DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[7] Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or loss of this compound activity over time.
This is a common problem that often points to compound instability in the experimental setup.
| Possible Cause | Troubleshooting Step |
| This compound Degradation in Media | Perform a stability study by incubating this compound in your specific cell culture medium (with and without serum) under your experimental conditions (37°C, 5% CO2) for the duration of your assay. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and quantify the remaining this compound concentration using LC-MS/MS. |
| Incorrect Stock Solution Concentration | Verify the concentration of your this compound stock solution. If possible, use a validated analytical method to confirm the concentration. |
| Repeated Freeze-Thaw Cycles | Prepare small, single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing, which can degrade the compound. |
| Adsorption to Labware | This compound, being a lipid-like molecule, may adsorb to plastic surfaces. Consider using low-adhesion microplates and polypropylene tubes. |
Issue 2: Unexpected or off-target effects observed in cells.
This could be due to the formation of active degradation products.
| Possible Cause | Troubleshooting Step |
| Formation of Active Degradation Products | Conduct a forced degradation study to intentionally degrade this compound under stress conditions (acidic, basic, oxidative, photolytic, thermal).[11][12] Analyze the resulting solutions using LC-MS/MS to identify potential degradation products.[7][13] If possible, test the biological activity of any identified major degradants. |
| Media Component Interaction | Simplify your experimental medium to identify potential interactions. For example, compare this compound stability in a simple buffered saline solution versus complete cell culture medium. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
-
Preparation of this compound Solution: Prepare a working solution of this compound in your chosen cell culture medium (e.g., DMEM or RPMI-1640) at the final concentration used in your experiments. Include a condition with and without serum if applicable to your assays.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes for each time point and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot for each condition and immediately store it at -80°C to halt any further degradation.
-
Sample Preparation for Analysis:
-
Thaw the samples.
-
Add an internal standard (e.g., a deuterated sphingolipid analogue) to each sample to correct for variations in sample processing and instrument response.[14]
-
Perform a protein precipitation and lipid extraction. A common method is to add a 3:1 (v/v) mixture of methanol:chloroform, vortex thoroughly, and centrifuge to separate the layers.
-
Collect the organic (lower) phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
Quantification by LC-MS/MS:
-
Data Analysis: Plot the concentration of this compound versus time for each condition. From this data, you can calculate the half-life (t½) of this compound in your specific medium.
Protocol 2: Validated LC-MS/MS Method for Quantification of 1-deoxysphinganine (this compound)
While a universally standardized protocol does not exist, the following parameters, based on published methods for sphingolipid analysis, can serve as a starting point for method development.[15][17][18]
| Parameter | Recommendation |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the lipid, and then re-equilibrate. A typical gradient might be: 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor ion (Q1): m/z 286.3 (for [M+H]⁺); Product ion (Q3): monitor characteristic fragment ions (e.g., loss of water, m/z 268.3). These transitions should be optimized using a this compound standard. |
Data Presentation
Table 1: Hypothetical Stability Data of this compound in Different Cell Culture Media
| Time (hours) | This compound in DMEM (% remaining) | This compound in RPMI-1640 (% remaining) | This compound in DMEM + 10% FBS (% remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 99 | 100 |
| 4 | 95 | 97 | 99 |
| 8 | 90 | 94 | 98 |
| 24 | 75 | 85 | 92 |
| 48 | 55 | 70 | 85 |
| Estimated t½ (hours) | ~40 | ~60 | >72 |
This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
References
- 1. This compound | C18H39NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Roles of PKC Isoforms in the Induction of Apoptosis Elicited by Aberrant Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Ceramide initiates NFkappaB-mediated caspase activation in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Research Portal [iro.uiowa.edu]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the chemical structure of native 1-deoxysphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Spisulosine dose-response curve inconsistencies and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of spisulosine in your experiments and to help troubleshoot potential inconsistencies in dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ES-285) is an antiproliferative compound of marine origin, isolated from the mollusc Spisula polynyma.[1][2][3] It is a bioactive sphingoid, structurally related to sphinganine.[4] Its primary mechanism of action involves the de novo synthesis of ceramide, which in turn leads to the activation of protein kinase C zeta (PKCζ).[5] This signaling cascade ultimately induces apoptosis (programmed cell death) in cancer cells.[5][6] this compound has also been shown to promote the disassembly of actin stress fibers, leading to changes in cell morphology.[1][2]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated antiproliferative activity against a range of human cancer cell lines. Notably, it has been shown to be effective in prostate cancer cell lines such as PC-3 and LNCaP.[3][5] Studies have also reported significant activity in breast cancer (MCF-7), colon cancer (HTC-116, Caco-2), leukemia (Jurkat), and cervical cancer (HeLa) cell lines.[7]
Q3: What is the expected IC50 range for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and experimental conditions. For prostate cancer cell lines like PC-3 and LNCaP, the IC50 is typically in the range of 1-10 μM.[3] In a panel of six human malignant cell lines, significant anticancer activity was observed with IC50 values below 1 μM in five of them (MCF-7, HTC-116, Caco-2, Jurkat, and HeLa).[7]
Q4: I am observing a flat or non-sigmoidal dose-response curve. What could be the issue?
A flat or non-sigmoidal dose-response curve can arise from several factors:
-
Compound Solubility: this compound is a lipid-like molecule, and poor solubility in your culture medium can lead to an inaccurate effective concentration.[1][4] Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into the assay medium.
-
Incorrect Concentration Range: The tested concentration range may be too narrow or completely outside the active range for your specific cell line. It's advisable to test a broad range of concentrations in initial experiments.[8]
-
Cell Seeding Density: The number of cells plated can significantly impact the outcome of a cytotoxicity assay.[9] An optimal cell density should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.[10]
-
Assay Incubation Time: The duration of drug exposure is a critical parameter.[11] An incubation time that is too short may not be sufficient to observe a cytotoxic effect.
Q5: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in in vitro screening and can be attributed to:
-
Cell Line Variability: Differences in cell passage number, cell health, and potential genetic drift can alter drug sensitivity.[12] It is crucial to use cells from a consistent passage number and ensure they are healthy before starting an experiment.
-
Reagent Preparation: Inconsistent preparation of the this compound stock solution or serial dilutions can lead to variability. Always prepare fresh dilutions for each experiment.
-
Assay Conditions: Minor variations in incubation times, temperature, CO2 levels, and even the type of microplates used can affect results.[11]
-
Data Analysis: The method used to calculate the IC50 can influence the final value.[13] Using a consistent and appropriate non-linear regression model is essential.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when generating a this compound dose-response curve.
Problem 1: Low Potency or No Effect Observed
| Possible Cause | Troubleshooting Step |
| This compound Degradation or Inactivity | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions and dilutions for each experiment. |
| Poor Solubility | This compound is a lipid-like molecule.[1][4] Consider using a different solvent for the stock solution (e.g., DMSO) and ensure it is fully dissolved before diluting into the aqueous culture medium. Visually inspect for any precipitation after dilution. The use of natural deep eutectic solvents (NADES) has been explored for other poorly soluble drugs.[14][15] |
| Sub-optimal Assay Duration | The antiproliferative effects of this compound may require a longer incubation period. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).[5] |
| Inappropriate Cell Density | Optimize cell seeding density. Too many cells can deplete nutrients and reduce the effective drug-to-cell ratio. Too few cells may not produce a strong enough signal in the viability assay.[10] |
| Cell Line Resistance | The chosen cell line may be inherently resistant to the mechanism of action of this compound. Consider testing on a different, more sensitive cell line if possible.[16] |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use a multi-channel pipette for adding cells, media, and reagents to minimize well-to-well variation.[8] |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental data points or ensure proper humidification during incubation. |
| Incomplete Solubilization of Formazan (MTT/XTT assays) | If using a tetrazolium-based assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Increase shaking time or use a pipette to mix if necessary.[17] |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating. Cell clumps will lead to uneven cell distribution in the wells. |
Problem 3: Non-Monotonic Dose-Response Curve (e.g., U-shaped or inverted U-shaped)
| Possible Cause | Troubleshooting Step |
| Compound Precipitation at High Concentrations | Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. Consider reducing the highest concentration tested if solubility is an issue.[18] |
| Off-Target Effects | At very high concentrations, drugs can have off-target effects that may be less pronounced at lower, more specific concentrations.[19] |
| Complex Biological Response | Some compounds can induce complex, non-monotonic responses.[20] This could be due to the activation of counteracting signaling pathways at different concentrations. |
| Assay Artifact | Some viability assays can be affected by the chemical properties of the compound being tested. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based vs. reductase-based).[21] |
Summary of this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate | 1-10 | [3] |
| LNCaP | Prostate | 1-10 | [3] |
| MCF-7 | Breast | < 1 | [7] |
| HTC-116 | Colon | < 1 | [7] |
| Caco-2 | Colon | < 1 | [7] |
| Jurkat | Leukemia | < 1 | [7] |
| HeLa | Cervical | < 1 | [7] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the dose-response curve of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[22][23]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It's recommended to prepare these at 2x the final concentration.
-
Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution to each well.
-
Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 48 hours).[5]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: this compound's proposed mechanism of action leading to apoptosis.
Experimental Workflow for Troubleshooting Dose-Response Issues
Caption: A logical workflow for troubleshooting this compound experiments.
Logical Relationship: Problem to Solution
Caption: Mapping common problems to their respective solutions.
References
- 1. The marine compound this compound, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C18H39NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
- 15. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 19. Nonmonotonic Dose–Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Complex, non-monotonic dose-response curves with multiple maxima: Do we (ever) sample densely enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Overcoming resistance to Spisulosine in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spisulosine. The information is designed to address common challenges encountered during in-vitro experiments, with a focus on overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While direct clinical or extensive preclinical data on acquired resistance to this compound is limited, based on its mechanism of action, two primary resistance pathways can be hypothesized:
-
Alterations in Ceramide Metabolism: this compound induces apoptosis by increasing intracellular ceramide levels. Cancer cells can develop resistance by upregulating the glycosylation of ceramide to glucosylceramide, a less pro-apoptotic molecule. This process is mediated by the enzyme glucosylceramide synthase (GCS).[1][2][3]
-
Modulation of the PKCζ Signaling Pathway: this compound's pro-apoptotic effects are also mediated through the activation of Protein Kinase C zeta (PKCζ).[4] Resistance may arise from alterations in this pathway, such as the nuclear translocation of PKCζ, which has been associated with resistance to other apoptotic agents.
Q2: How can I experimentally determine if my cell line has developed resistance to this compound?
The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT assay.
Q3: What are some initial steps to overcome this compound resistance in my cell line?
Based on the potential resistance mechanisms, you can explore the following strategies:
-
Combination Therapy: Consider co-administering this compound with an inhibitor of glucosylceramide synthase (GCS) to prevent the conversion of ceramide to its inactive form.
-
Targeting Downstream Effectors: Investigate the expression and localization of PKCζ. If nuclear translocation is observed, strategies to inhibit this process could potentially re-sensitize the cells to this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased cell death observed with this compound treatment over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform an IC50 determination assay (e.g., MTT assay) to quantify the change in sensitivity. 2. Investigate Ceramide Metabolism: Measure the activity of glucosylceramide synthase (GCS). Increased activity may indicate this as a resistance mechanism. 3. Assess PKCζ Signaling: Analyze the subcellular localization of PKCζ via immunofluorescence. Nuclear accumulation in resistant cells could be a key factor. |
| Inconsistent results in cell viability assays. | Experimental variability. | 1. Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. 2. Verify Drug Concentration: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Standardize Incubation Times: Use consistent incubation times for drug treatment and assay development. |
| Difficulty in detecting changes in intracellular ceramide levels. | Assay sensitivity or technical issues. | 1. Use a Sensitive Detection Method: Employ a highly sensitive method such as liquid chromatography-mass spectrometry (LC-MS) for accurate quantification. 2. Follow a Validated Protocol: Utilize a detailed and established protocol for lipid extraction and ceramide measurement. |
| No clear difference in total PKCζ expression between sensitive and resistant cells. | Resistance mechanism is not due to altered expression but to changes in localization or activity. | 1. Perform Subcellular Fractionation and Western Blotting: Isolate nuclear and cytoplasmic fractions and probe for PKCζ to assess its localization. 2. Use Immunofluorescence: Visualize the subcellular localization of PKCζ in both sensitive and resistant cells. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | ~1 | [4] |
| LNCaP | Prostate Cancer | ~1 | [4] |
| MCF-7 | Breast Cancer | < 1 | [3] |
| HCT-116 | Colon Cancer | < 1 | [3] |
| Caco-2 | Colorectal Adenocarcinoma | < 1 | [3] |
| Jurkat | T-cell Leukemia | < 1 | [3] |
| HeLa | Cervical Cancer | < 1 | [3] |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay duration.
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol is adapted from standard MTT assay procedures.[4]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Measurement of Glucosylceramide Synthase (GCS) Activity
This protocol is a generalized procedure based on established methods.
Materials:
-
Sensitive and resistant cancer cells
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Reaction buffer
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent
-
Fluorescence imaging system
Procedure:
-
Lyse the sensitive and resistant cells and determine the protein concentration.
-
Set up the enzyme reaction by incubating a specific amount of cell lysate with the fluorescent ceramide substrate and UDP-glucose in the reaction buffer.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and extract the lipids.
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the fluorescent ceramide substrate from the fluorescent glucosylceramide product.
-
Visualize and quantify the fluorescent spots using a fluorescence imaging system.
-
Calculate the GCS activity as the amount of product formed per unit of protein per unit of time.
Immunofluorescence Staining for PKCζ Nuclear Translocation
This is a general protocol for immunofluorescence.
Materials:
-
Sensitive and resistant cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against PKCζ
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat sensitive and resistant cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody against PKCζ overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the subcellular localization of PKCζ using a fluorescence microscope.
Visualizations
Caption: this compound action and hypothesized resistance pathways.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Spisulosine Treatment Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Spisulosine in their experiments. The information is designed to help optimize treatment duration and concentration for effective outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: Based on published studies, a starting concentration range of 1 µM to 10 µM is recommended for most cancer cell lines.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is a typical treatment duration for this compound to observe significant effects?
A2: A treatment duration of 48 hours is commonly used to observe significant antiproliferative and apoptotic effects of this compound.[1] However, time-course experiments (e.g., 24, 48, 72 hours) are recommended to determine the optimal time point for your experimental endpoints.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a marine-derived compound that functions as an antineoplastic agent.[2] Its primary mechanism involves the de novo synthesis of ceramide, a bioactive sphingolipid.[3] This accumulation of intracellular ceramide leads to the activation of Protein Kinase C zeta (PKCζ), which in turn triggers downstream signaling pathways culminating in apoptosis and inhibition of cell proliferation.[1]
Q4: Which signaling pathway is primarily affected by this compound?
A4: this compound primarily impacts the sphingolipid signaling pathway by inducing the accumulation of ceramide.[3][4] This leads to cellular stress and the activation of apoptotic pathways.
Q5: Is this compound soluble in aqueous solutions?
A5: this compound is a lipid-like molecule and may have limited solubility in aqueous solutions. It is typically dissolved in an organic solvent like DMSO to create a stock solution, which can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. This compound precipitation. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system for the stock solution. |
| Lower than expected cytotoxicity | 1. Sub-optimal this compound concentration. 2. Insufficient treatment duration. 3. Cell line resistance. | 1. Perform a dose-response curve with a wider concentration range (e.g., 0.1 µM to 20 µM). 2. Increase the treatment duration (e.g., up to 72 hours). 3. Research the specific cell line's sensitivity to ceramide-induced apoptosis. |
| Unexpected increase in absorbance (MTT assay) | 1. Contamination (bacterial or yeast). 2. This compound interference with the assay. | 1. Check for contamination under a microscope and discard contaminated cultures. 2. Run a control with this compound in cell-free media to check for direct reduction of the MTT reagent. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Issue | Possible Cause | Recommended Solution |
| Low percentage of apoptotic cells | 1. Insufficient this compound concentration or treatment time. 2. Cells are in early-stage apoptosis and not yet Annexin V positive. 3. Incorrect gating during flow cytometry analysis. | 1. Increase this compound concentration and/or treatment duration. 2. Perform a time-course experiment to capture the peak of apoptosis. 3. Use appropriate controls (unstained, single-stained) to set gates correctly. |
| High percentage of necrotic cells (PI positive) | 1. This compound concentration is too high, leading to rapid cell death. 2. Harsh cell handling during the staining procedure. | 1. Use a lower concentration of this compound to induce apoptosis rather than necrosis. 2. Handle cells gently, avoid vigorous vortexing, and use appropriate centrifuge speeds. |
| Annexin V signal is weak | 1. Low level of phosphatidylserine exposure. 2. Insufficient Annexin V binding. | 1. Ensure the treatment is sufficient to induce apoptosis. 2. Check the concentration of Annexin V and the incubation time as per the manufacturer's protocol. Ensure the binding buffer contains calcium. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (IC50) | Treatment Duration | Reference |
| PC-3 | Prostate | ~1 µM | 48 hours | [1] |
| LNCaP | Prostate | 1-10 µM | 48 hours | [1] |
| MCF-7 | Breast | < 1 µM | Not Specified | [5] |
| HCT-116 | Colon | < 1 µM | Not Specified | [5] |
| Caco-2 | Colon | < 1 µM | Not Specified | [5] |
| Jurkat | Leukemia | < 1 µM | Not Specified | [5] |
| HeLa | Cervical | < 1 µM | Not Specified | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls to set up compensation and gates for live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. Quantitative sphingosine measurement as a surrogate for total ceramide concentration-preclinical and potential translational applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Stereoselective Synthesis of Spisulosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Spisulosine ((2S,3R)-2-aminooctadecan-3-ol).
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in Nucleophilic Addition to N-Protected-L-alaninal
One of the most critical steps in many syntheses of this compound is the diastereoselective addition of a long-chain organometallic reagent to an N-protected L-alaninal to form the C2-C3 bond with the desired (2S, 3R) or syn configuration. Low diastereoselectivity, resulting in a mixture of syn and anti isomers, is a common problem.
Question: My Grignard or organolithium addition to N-Boc-L-alaninal is giving a low diastereomeric ratio (dr) of the desired syn product. What are the likely causes and how can I improve the selectivity?
Answer:
Low diastereoselectivity in this step is typically due to a lack of proper facial control during the nucleophilic attack on the aldehyde. The stereochemical outcome is a result of the competition between chelation control (favoring the desired syn product) and the Felkin-Anh model (favoring the anti product).
Potential Causes and Solutions:
-
Inadequate Chelation: The N-Boc protecting group is crucial for forming a five-membered chelate with the magnesium or lithium ion and the aldehyde oxygen. This rigidifies the conformation of the L-alaninal, forcing the nucleophile to attack from the less hindered face to yield the syn product.
-
Troubleshooting:
-
Choice of Grignard Reagent: Ensure the Grignard reagent is freshly prepared and accurately titrated. The presence of excess magnesium metal or impurities can affect the reaction.
-
Solvent: Ethereal solvents like THF or diethyl ether are essential for stabilizing the Grignard reagent and facilitating chelation. Ensure the solvent is anhydrous.
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance kinetic control and favor the chelation pathway.
-
Lewis Acids: The addition of certain Lewis acids can enhance chelation. However, strong Lewis acids can promote the non-chelation pathway. The magnesium of the Grignard reagent itself should act as the Lewis acid.
-
-
-
Protecting Group Issues: The nature of the N-protecting group significantly influences the degree of chelation.
-
Troubleshooting:
-
The Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are known to promote chelation.[1] If you are using a different protecting group, consider switching to one of these. Double N-protection (e.g., N-Bn-N-Boc) can block chelation and may lead to the anti product as the major isomer.
-
-
-
Racemization of L-alaninal: α-Amino aldehydes are susceptible to racemization via enolization, especially under basic conditions or during prolonged reaction times.
-
Troubleshooting:
-
Prepare the N-Boc-L-alaninal immediately before use and keep it cold.
-
Minimize the reaction time for the nucleophilic addition.
-
Use of organocuprates or manganese reagents can sometimes provide high diastereoselectivity under milder conditions that are less prone to causing racemization.[1]
-
-
Quantitative Data on Diastereoselectivity:
The diastereomeric ratio is highly dependent on the specific reagents and conditions used. Below is a summary of expected outcomes based on different approaches.
| N-Protecting Group | Reagent | Conditions | Major Product | Typical Diastereomeric Ratio (syn:anti) |
| N-Boc | Vinyl magnesium bromide | THF, 0 °C | syn | 75:25[2] |
| N-Boc | Alkyl cuprates | THF, low temp. | syn | >90:10[1] |
| N,N-Dibenzyl | Allyl reagents | Various | anti | Varies, favors non-chelation control |
Problem 2: Low Yield or E/Z Selectivity in Wittig Olefination
The Wittig reaction is commonly used to construct the long aliphatic chain of this compound. Common issues include low yields, especially with sterically hindered aldehydes, and poor control over the E/Z stereochemistry of the resulting double bond (if an unsaturated analogue is being synthesized).
Question: I am getting a low yield in the Wittig reaction to form the C14-C15 bond. How can I optimize this step?
Answer:
Low yields in Wittig reactions, particularly with long-chain substrates, can be due to several factors including ylide instability, steric hindrance, and difficult purification.
Potential Causes and Solutions:
-
Ylide Generation and Stability: The phosphonium ylide must be generated efficiently and used promptly, especially if it is unstabilized.
-
Troubleshooting:
-
Base Selection: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). For unstabilized ylides, salt-free conditions (e.g., using NaHMDS or KHMDS as the base) can improve Z-selectivity and prevent side reactions.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Temperature: Generate the ylide at a suitable temperature (e.g., 0 °C to room temperature for stabilized ylides, or lower temperatures for unstabilized ylides) and then perform the reaction with the aldehyde at a low temperature (e.g., -78 °C) before allowing it to warm.
-
-
-
Steric Hindrance: The aldehyde precursor to the this compound backbone can be sterically demanding, leading to a slow reaction.
-
Troubleshooting:
-
Reaction Time and Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (after initial low-temperature addition) to drive it to completion.
-
Alternative Olefination: If the Wittig reaction consistently gives low yields, consider an alternative such as the Horner-Wadsworth-Emmons (HWE) reaction. HWE reagents are generally more nucleophilic and can be more effective with hindered aldehydes. The water-soluble phosphate byproduct also simplifies purification.
-
-
-
Product Purification: The triphenylphosphine oxide byproduct of the Wittig reaction can be difficult to separate from the desired alkene, leading to apparent low yields after purification.
-
Troubleshooting:
-
Optimize chromatographic conditions to ensure good separation.
-
In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent can aid in its removal.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for establishing the (2S, 3R) stereochemistry in this compound?
A1: The key is to control the relative stereochemistry between C2 and C3. The most prevalent strategies are:
-
Chiral Pool Synthesis starting from L-alanine: This approach uses the inherent chirality of L-alanine for the C2 stereocenter. The C3 stereocenter is then established through a diastereoselective nucleophilic addition to the corresponding N-protected L-alaninal, aiming for a syn relationship.
-
Substrate-Controlled Aza-Claisen Rearrangement: This method can be used to establish the erythro (syn) configured amino-alcohol motif in a highly stereoselective manner.[3]
-
Sharpless Asymmetric Dihydroxylation/Epoxidation: These methods can be employed on a long-chain alkene precursor to introduce the amino and hydroxyl groups with the correct absolute and relative stereochemistry.[4]
Q2: Which protecting groups are recommended for the amine and hydroxyl groups during the synthesis?
A2: The choice of protecting groups is critical and should be planned based on the overall synthetic route to ensure orthogonality (i.e., the ability to remove one protecting group without affecting another).
-
Amino Group:
-
Boc (tert-butyloxycarbonyl): Widely used, stable under many conditions, and can direct stereochemistry through chelation. It is typically removed with strong acid (e.g., TFA).
-
Cbz (benzyloxycarbonyl): Also effective for chelation control and can be removed by hydrogenolysis, which is a mild condition.
-
-
Hydroxyl Group:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are robust protecting groups for alcohols, stable to a wide range of conditions, and are typically removed with a fluoride source (e.g., TBAF).
-
MOM (methoxymethyl ether): Stable to basic and nucleophilic conditions, removed with acid.
-
Q3: My deprotection of the N-Boc group with TFA is leading to side products. What could be the issue?
A3: While TFA is standard for Boc deprotection, it can lead to side reactions, especially if carbocation intermediates are formed and can be trapped by other nucleophiles in the molecule or scavengers.
-
Troubleshooting:
-
Scavengers: Use scavengers like triisopropylsilane (TIS) or water to trap any carbocations generated during deprotection.
-
Temperature: Perform the deprotection at 0 °C to minimize side reactions.
-
Alternative Deprotection: Consider using HCl in an organic solvent (e.g., dioxane or methanol) as an alternative to TFA.
-
Q4: Can you provide a general experimental protocol for the diastereoselective Grignard addition to N-Boc-L-alaninal?
A4: The following is a generalized protocol based on common procedures. Note: This is a template and should be optimized for your specific long-chain Grignard reagent.
Experimental Protocol: Diastereoselective Addition of a Grignard Reagent to N-Boc-L-alaninal
-
Preparation of N-Boc-L-alaninal:
-
To a solution of N-Boc-L-alaninol in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Use the crude aldehyde immediately in the next step.
-
-
Grignard Addition:
-
Dissolve the crude N-Boc-L-alaninal in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add the long-chain alkylmagnesium bromide (e.g., pentadecylmagnesium bromide, 1.5 eq) in THF via a syringe or dropping funnel.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product or the crude reaction mixture.
-
Visualizations
Experimental Workflow: Synthesis of this compound via Nucleophilic Addition
Caption: A typical workflow for the synthesis of this compound.
Logical Relationship: Controlling Diastereoselectivity
References
- 1. Synthesis of 1-deoxysphingosine derivatives with conformationally restricted pyrrolidinediol head groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing degradation of Spisulosine stock solutions
Welcome to the Technical Support Center for Spisulosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of this compound stock solutions to prevent degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on its chemical structure as a long-chain amino alcohol, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maintain the integrity of your this compound stock solutions, it is crucial to adhere to proper storage conditions. Vendor recommendations and general best practices for similar bioactive lipids suggest the following:
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for longer-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
Encountering issues with your this compound experiments? This guide provides potential causes and solutions for common problems related to stock solution degradation.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound in stock or working solutions. | 1. Verify Storage: Ensure stock solutions have been stored at the correct temperature and for the recommended duration. 2. Check Handling: Review your solution preparation and handling procedures. Avoid excessive exposure to light and room temperature. 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from solid this compound. 4. Perform a Stability Check: Use an analytical method like HPLC to assess the purity of your stock solution (see Experimental Protocols section). |
| Precipitate formation in working solutions | Poor solubility of this compound in the aqueous culture medium. | 1. Optimize Dilution: When diluting the DMSO stock solution into your aqueous medium, ensure rapid and thorough mixing. Stepwise dilution may be beneficial. 2. Limit Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid cellular toxicity and solubility issues. 3. Consider a Co-solvent: In some instances, a small percentage of a biocompatible co-solvent might be necessary, though this should be validated for its effect on your specific experimental system. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation or improper handling. | 1. Standardize Procedures: Ensure all users are following the same documented protocol for solution preparation, storage, and use. 2. Aliquot Diligently: Prepare single-use aliquots of your stock solution to minimize the impact of handling on the entire stock. 3. Protect from Light: Handle this compound solutions in a subdued light environment and store them in amber vials or tubes wrapped in foil. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of your this compound stock solutions.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in biological experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Forced Degradation Study to Assess Stability
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile. This is a general protocol for sphingoid bases and should be optimized for this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M NaOH.
-
Incubate at 60°C for a defined period.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% H₂O₂.
-
Keep at room temperature, protected from light, for a defined period.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place an aliquot of the this compound stock solution in an oven at a set temperature (e.g., 60°C).
-
Analyze at various time points by HPLC.
-
-
Photodegradation:
-
Expose an aliquot of the this compound stock solution to a light source in a photostability chamber.
-
Keep a control sample wrapped in foil to protect it from light.
-
Analyze both samples at various time points by HPLC.
-
Analysis:
-
Use a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. The ideal method should provide good separation between the parent compound and any new peaks that appear under stress conditions.
Visualizations
Logical Workflow for Troubleshooting this compound Stability
Caption: A flowchart outlining the logical steps to troubleshoot experimental issues potentially related to this compound stock solution stability.
Potential Degradation Pathways of this compound
Spisulosine Translational Research Technical Support Center
Welcome to the Spisulosine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of translating this compound from preclinical research to potential clinical applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your experimental work.
I. Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during the investigation of this compound.
A. Efficacy & Mechanism of Action
Question: We are not observing the expected cytotoxic effects of this compound on our cancer cell line. What could be the issue?
Answer: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: this compound's efficacy can be cell-line dependent. While it has shown activity in prostate cancer cell lines like PC-3 and LNCaP, its potency can vary. We recommend including a known sensitive cell line as a positive control in your experiments.
-
Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
-
Dosage and Incubation Time: Verify that the concentration range and incubation times are appropriate. Based on preclinical data, IC50 values can range from the sub-micromolar to low micromolar range.
-
Assay-Specific Issues: If using an MTT or similar metabolic assay, ensure the compound is not interfering with the assay itself. Consider using a direct cell counting method or a live/dead stain to confirm viability.
Question: We are trying to confirm the mechanism of action but are not seeing a significant increase in ceramide levels after this compound treatment. Why might this be?
Answer: Detecting changes in ceramide levels can be technically challenging. Here are some potential reasons and solutions:
-
Timing of Measurement: The peak of ceramide accumulation may be time-dependent. We recommend performing a time-course experiment to identify the optimal time point for measurement post-treatment.
-
Subcellular Localization: this compound-induced ceramide accumulation may be localized to specific cellular compartments. Whole-cell lysate measurements might dilute this effect.
-
Quantification Method Sensitivity: Ensure your lipid extraction and quantification methods (e.g., LC-MS/MS) are sensitive enough to detect subtle changes in ceramide levels. Proper internal standards are crucial for accurate quantification.
-
Cellular Metabolism: Cells may rapidly metabolize the newly synthesized ceramide. Consider using inhibitors of enzymes that metabolize ceramide, such as ceramidases, as experimental controls.
Question: Our Western blot for activated PKCζ is not showing a clear signal. What can we do?
Answer: Detecting the activated (phosphorylated) form of PKCζ requires careful optimization of your Western blot protocol.
-
Antibody Selection: Use an antibody that specifically recognizes the phosphorylated, active form of PKCζ.
-
Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.
-
Positive Control: Use a known activator of PKCζ as a positive control to ensure your experimental system and reagents are working correctly.
-
Loading Amount: Ensure you are loading a sufficient amount of protein lysate, as the phosphorylated form may be a small fraction of the total PKCζ pool.
B. Toxicity & Safety
Question: We are observing significant in vitro neurotoxicity in our neuronal cell cultures, even at low concentrations of this compound. How can we mitigate this?
Answer: Neurotoxicity is a known challenge with this compound.[1] Here are some strategies for in vitro studies:
-
Co-culture Systems: Consider using co-culture models that include astrocytes or other glial cells, which can provide a more physiologically relevant environment and may have a protective effect.
-
Dose and Time Escalation: Start with very low concentrations and shorter exposure times to identify a non-toxic window where you might still observe the desired anti-cancer effects in co-culture with cancer cells.
-
Protective Agents: Investigate the co-administration of neuroprotective agents in your in vitro models to see if the toxic effects can be mitigated without compromising the anti-cancer activity.
Question: How can we assess the potential for this compound-induced hepatotoxicity in our preclinical studies?
Answer: Hepatotoxicity is another significant concern with this compound.[1] In vitro and in vivo models can be used for assessment:
-
In Vitro Models: Utilize primary human hepatocytes or 3D liver spheroids, which are more predictive of human liver toxicity than immortalized cell lines. Assess markers of liver injury such as ALT and AST leakage, as well as cell viability.
-
In Vivo Models: In animal studies, closely monitor liver function through regular blood tests for liver enzymes. Histopathological analysis of liver tissue at the end of the study is crucial to identify any cellular damage.
C. Formulation & Administration
Question: this compound has poor aqueous solubility. How can we prepare a suitable formulation for our in vivo experiments?
Answer: For preclinical in vivo studies, a common approach for poorly soluble compounds is to use a vehicle that can safely deliver the drug. Consider the following options:
-
Co-solvent Systems: A mixture of solvents like DMSO, ethanol, polyethylene glycol (PEG), and saline can be used. It is important to perform a vehicle toxicity study to ensure the vehicle itself does not have adverse effects at the administered volume.
-
Lipid-Based Formulations: Given this compound's lipid-like structure, lipid-based formulations such as lipid emulsions or nanosuspensions could be explored to improve solubility and bioavailability.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the formulation vehicle may improve its solubility.
For the Phase I clinical trial, this compound was administered as a weekly three-hour intravenous infusion.[1] The exact formulation details are not publicly available, but it would have been a sterile, parenteral formulation suitable for intravenous administration.
II. Quantitative Data
A. In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | ~1 | [2] |
| LNCaP | Prostate Cancer | ~1 | [2] |
| MCF-7 | Breast Cancer | < 1 | [3] |
| HCT-116 | Colon Cancer | < 1 | [3] |
| Caco-2 | Colorectal Adenocarcinoma | < 1 | [3] |
| Jurkat | T-cell Leukemia | < 1 | [3] |
| HeLa | Cervical Cancer | < 1 | [3] |
B. Phase I Clinical Trial (NCT00106547) - Dose Escalation and Toxicities
| Dose Level (mg/m²/week) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 4 | 3 | 0 |
| 8 | 3 | 0 |
| 16 | 3 | 0 |
| 32 | 3 | 0 |
| 64 | 3 | 0 |
| 128 | 4 | 0 |
| 200 | 6 | 1 (Grade 3 ALT increase) |
-
Maximum Tolerated Dose (MTD): Not reached due to early termination of the trial program, but likely around 200 mg/m².[1]
-
Adverse Events: Mild to moderate nausea, pyrexia, injection site reactions, vomiting. Grade 3 laboratory abnormalities included anemia, lymphopenia, and increases in liver enzymes. One case of Grade 4 peripheral motor and sensory neuropathy was observed.[1]
-
Efficacy: No objective responses were observed. Four patients had stable disease for less than 3 months.[1]
III. Experimental Protocols
A. Measurement of Ceramide Accumulation by LC-MS/MS
-
Cell Treatment and Lipid Extraction:
-
Plate and treat cells with this compound or vehicle control for the desired time.
-
Aspirate the media and wash cells with ice-cold PBS.
-
Scrape cells in methanol and transfer to a glass tube.
-
Add internal standards (e.g., C17:0 ceramide).
-
Perform a Bligh-Dyer extraction by adding chloroform and water in a 1:1:0.9 (v/v/v) methanol:chloroform:water ratio.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases containing formic acid to facilitate ionization.
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect specific ceramide species and the internal standard.
-
Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.
-
B. Assessment of PKCζ Activation by Western Blot
-
Protein Lysate Preparation:
-
Treat cells with this compound or vehicle control.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated PKCζ (active form) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize, strip the membrane and re-probe with an antibody for total PKCζ or a loading control like β-actin.
-
C. Apoptosis Detection by Annexin V Staining
-
Cell Preparation:
-
Treat cells with this compound or vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live.
-
IV. Visualizations
A. Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound-induced apoptosis.
B. Experimental Workflow for In Vitro Efficacy
Caption: Workflow for evaluating the in vitro efficacy of this compound.
C. Challenges in Clinical Translation of this compound
Caption: Key challenges in the clinical translation of this compound.
References
- 1. This compound (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. The evolving role of investigative toxicology in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Spisulosine and Other Sphingolipid Analogs for Researchers and Drug Development Professionals
In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of cell fate, governing processes from proliferation to apoptosis. The therapeutic potential of modulating these pathways has led to the development of a diverse array of sphingolipid analogs. This guide provides a comparative analysis of Spisulosine, a marine-derived aminolipid, against other prominent sphingolipid analogs such as Fingolimod and Safingol. This objective comparison, supported by experimental data and detailed methodologies, is intended to aid researchers, scientists, and drug development professionals in their exploration of novel cancer therapeutics.
At a Glance: Comparative Efficacy of Sphingolipid Analogs
To facilitate a direct comparison of the cytotoxic potential of this compound, Fingolimod, and Safingol, the following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines. This data, curated from various preclinical studies, highlights the differential potency of these analogs across different cancer types.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | PC-3 | Prostate Cancer | 1[1] |
| LNCaP | Prostate Cancer | 1[1] | |
| Fingolimod | MCF-7 | Breast Cancer | 5-20[2] |
| MDA-MB-231 | Breast Cancer | 5-20[2] | |
| Sk-Br-3 | Breast Cancer | 5-20[2] | |
| HCT-116 | Colon Cancer | 5-20[2] | |
| SW620 | Colon Cancer | 5-20[2] | |
| SCC9 | Head and Neck Squamous Cell Carcinoma | 4.34 | |
| K562 | Chronic Myelogenous Leukemia | 0.000033 (as an S1P antagonist)[3] | |
| NK cells | Natural Killer cells | 0.000033 (as an S1P antagonist)[3] | |
| Safingol | MDA-MB-231 | Breast Cancer | 3.4[2] |
| JIMT-1 | Breast Cancer | 1.8[2] | |
| MCF-7 | Breast Cancer | 9.5[2] | |
| SKOV-3 | Ovarian Cancer | 0.73[2], 1.4[4] |
Delving into the Mechanisms: Signaling Pathways Unraveled
The distinct biological effects of these sphingolipid analogs stem from their unique interactions with cellular signaling pathways. Understanding these mechanisms is paramount for targeted drug development.
This compound: Inducing Apoptosis through Ceramide Accumulation
This compound exerts its antiproliferative effects by triggering a cascade of events initiated by the accumulation of intracellular ceramides.[1] This is achieved through the de novo synthesis pathway, a process that can be blocked by the ceramide synthase inhibitor Fumonisin B1.[1] The elevated ceramide levels then lead to the activation of the atypical protein kinase C zeta (PKCζ), a key downstream effector that orchestrates the apoptotic response.[1]
Fingolimod: Modulating Sphingosine-1-Phosphate Receptors
Fingolimod (FTY720) is a prodrug that, upon phosphorylation in vivo to fingolimod-phosphate (FTY720-P), acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors.[4] It binds with high affinity to four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[4] This binding initially acts as an agonist, but prolonged exposure leads to receptor internalization and degradation, resulting in a functional antagonism of S1P signaling.[4] The downstream effects are mediated through various G-protein-coupled signaling cascades, influencing cell trafficking, proliferation, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase I clinical trial of safingol in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of reactive oxygen species in the synergistic cytotoxicity of safingol-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Spisulosine vs. Paclitaxel: A Comparative Guide to Efficacy in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of spisulosine (ES-285) and paclitaxel, two cytotoxic agents with distinct mechanisms of action, against prostate cancer cell lines. The information presented herein is a synthesis of publicly available experimental data, intended to inform research and development efforts in the field of oncology.
Executive Summary
Both this compound and paclitaxel demonstrate significant cytotoxic effects against prostate cancer cells, albeit through different molecular pathways. This compound, a marine-derived compound, induces apoptosis by promoting the de novo synthesis of ceramide. Paclitaxel, a well-established chemotherapeutic agent, disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. While direct comparative studies are limited, available data suggest that both compounds are active in the low micromolar to nanomolar range, respectively. This guide presents a compilation of reported efficacy data, detailed experimental methodologies, and visual representations of their signaling pathways to facilitate a comprehensive understanding of their potential as therapeutic agents for prostate cancer.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and paclitaxel in the androgen-independent (PC-3) and androgen-sensitive (LNCaP) human prostate cancer cell lines. It is important to note that IC50 values for paclitaxel can vary significantly depending on the experimental conditions, such as exposure time and the specific assay used.
| Compound | Cell Line | IC50 | Reference(s) |
| This compound | PC-3 | 1 µM | [1][2] |
| LNCaP | 1 µM | [1][2] | |
| Paclitaxel | PC-3 | Varies (e.g., 5.16 nM, 31.2 nM, ~8.3 µM) | |
| LNCaP | Varies (e.g., low nM to µM range) |
Mechanisms of Action and Signaling Pathways
This compound
This compound's primary mechanism of action involves the induction of apoptosis through the modulation of sphingolipid metabolism. Specifically, it stimulates the de novo synthesis of ceramide, a bioactive lipid that acts as a second messenger in various cellular processes, including apoptosis. The accumulation of intracellular ceramide leads to the activation of Protein Kinase C zeta (PKCζ), which in turn triggers the apoptotic cascade.[1][2]
Caption: this compound Signaling Pathway in Prostate Cancer Cells.
Paclitaxel
Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. Additionally, paclitaxel has been shown to induce the production of reactive oxygen species (ROS), which can contribute to its apoptotic effects through the activation of the JNK/caspase-3 signaling pathway and modulation of the HIF-1α protein.[3][4][5]
Caption: Paclitaxel Signaling Pathway in Prostate Cancer Cells.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the efficacy of this compound and paclitaxel. Specific details may vary between laboratories and publications.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Experimental Workflow for MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Prostate cancer cells (PC-3 or LNCaP) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either this compound or paclitaxel. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or paclitaxel for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C overnight to permeabilize the cell membrane.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the propidium iodide stain.
Conclusion
This compound and paclitaxel are both potent inducers of cell death in prostate cancer cells, operating through distinct and well-characterized mechanisms. The data compiled in this guide highlight their potential as anticancer agents. The significant variability in the reported IC50 values for paclitaxel underscores the critical importance of standardized experimental conditions when comparing the efficacy of different compounds. The provided protocols offer a foundation for such standardized evaluations. Further head-to-head comparative studies are warranted to definitively establish the relative potency of this compound and paclitaxel and to explore potential synergistic effects in combination therapies for prostate cancer. The distinct signaling pathways they target suggest that a combined therapeutic approach could be a promising strategy to enhance efficacy and overcome potential drug resistance.
References
- 1. This compound (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of paclitaxel sensitivity in prostate cancer cells by PTEN/maspin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the synergistic effects of paclitaxel and herbal substances and endemic plant extracts on cell cycle and apoptosis signal pathways in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Cell Fates: A Guide to Confirming Spisulosine-Induced Apoptosis with Caspase-3 Cleavage Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental methods to confirm apoptosis induced by the marine-derived compound Spisulosine, with a focus on the pivotal role of caspase-3 cleavage assays. This guide also addresses the evolving understanding of this compound's mechanism of action, including the development of derivatives that shift its cytotoxic function from apoptosis to autophagy.
This compound, a bioactive sphingoid isolated from the marine mollusc Spisula polynyma, has demonstrated potent anti-proliferative properties against a range of cancer cell lines.[1][2] Early investigations into its mechanism of action identified the induction of apoptosis, or programmed cell death, as a key contributor to its cytotoxicity.[3][4] More recent studies, however, have revealed a nuanced picture, with rationally designed derivatives of this compound showing a functional switch from inducing apoptosis to promoting autophagic cell death.[5] This makes the precise characterization of the cell death modality crucial for the development and application of this compound-based compounds.
The activation of caspase-3 is a hallmark of apoptosis.[6] This executioner caspase is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptotic cells.[6][7] Therefore, assays that detect the cleavage of pro-caspase-3 into its active fragments are a reliable method for confirming apoptosis.[8]
This guide will compare two common methods for assessing caspase-3 cleavage—Western blotting and fluorometric activity assays—and provide detailed protocols for their implementation. Furthermore, it will present a comparative overview of the effects of the original this compound and a novel derivative on the induction of apoptosis, highlighting the utility of the caspase-3 cleavage assay in distinguishing between different cell death pathways.
Comparative Analysis of this compound and its Derivative
The following table summarizes the differential effects of the original this compound compound and a recently developed derivative on the induction of apoptosis, as determined by caspase-3 activation.
| Compound | Target Cell Lines | Effect on Caspase-3 | Primary Mode of Cell Death | Reference |
| This compound (Original) | Prostate cancer cells (PC-3, LNCaP), various solid tumor lines | Activation of caspase-3 and caspase-12 | Atypical Apoptosis | [3][4] |
| This compound Derivative (26b) | Diverse cancer cells | No significant induction of apoptosis | Autophagy | [5] |
Experimental Protocols
Western Blot for Cleaved Caspase-3
This method provides a semi-quantitative assessment of the levels of both pro-caspase-3 and its cleaved, active fragments.
a. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluence and treat with this compound or the compound of interest for the indicated time.
-
Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation.
-
Lyse the cell pellet in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) assay or a similar protein quantification method.
b. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12-15% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3) overnight at 4°C. A primary antibody against total caspase-3 and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping the initial blot.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Fluorometric Caspase-3 Activity Assay
This method provides a quantitative measure of caspase-3 enzymatic activity.
-
Culture and treat cells as described for the Western blot protocol.
-
Harvest and lyse the cells in a chilled lysis buffer provided with a commercial caspase-3 assay kit.
-
Incubate the lysate on ice for 10 minutes and then centrifuge to pellet debris.
-
In a 96-well microplate, add the cell lysate to each well.
-
Add a reaction buffer containing dithiothreitol (DTT) to each well.
-
Initiate the reaction by adding a fluorogenic caspase-3 substrate, such as DEVD-AFC (7-amino-4-trifluoromethylcoumarin) or Ac-DEVD-AMC (7-amino-4-methylcoumarin).[9][10]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[9][11][12]
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to that of untreated controls.
Visualizing the Pathways
To better understand the biological context and experimental procedures, the following diagrams illustrate the apoptotic signaling pathway and the workflow of a caspase-3 cleavage assay.
References
- 1. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The marine compound this compound, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New this compound Derivative promotes robust autophagic response to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-3 (CASP3) | Abcam [abcam.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 11. biopioneer.com.tw [biopioneer.com.tw]
- 12. takarabio.com [takarabio.com]
Spisulosine's Antitumor Potential: A Comparative Analysis Across Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Spisulosine, a novel antiproliferative compound of marine origin, has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. This guide provides a comparative overview of its efficacy, details its mechanism of action, and presents standardized protocols for its evaluation, offering a valuable resource for researchers investigating new therapeutic agents.
Comparative Anticancer Activity of this compound
This compound has been shown to inhibit the proliferation of a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies. While a comprehensive cross-validation study using a standardized panel such as the NCI-60 is not publicly available, a compilation of IC50 values from various independent investigations is presented below. It is important to note that variations in experimental conditions between studies may influence the reported values.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | PC-3 | 1 | [1] |
| LNCaP | 1 | [1] | |
| Breast Cancer | MCF-7 | < 1 | |
| Colon Cancer | HCT-116 | < 1 | |
| Caco-2 | < 1 | ||
| Leukemia | Jurkat | < 1 | |
| Cervical Cancer | HeLa | < 1 |
Mechanism of Action: Induction of Apoptosis via Ceramide Pathway
This compound's primary mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells. This process is initiated through the de novo synthesis of ceramide, a bioactive sphingolipid.[1] this compound treatment leads to an accumulation of intracellular ceramide, which in turn activates Protein Kinase C zeta (PKCζ).[1] This signaling cascade ultimately results in the execution of the apoptotic program.
Furthermore, this compound has been observed to disrupt the cellular cytoskeleton by promoting the disassembly of actin stress fibers. This effect contributes to changes in cell morphology, leading to a rounded phenotype and loss of focal adhesions.
The antiproliferative effects of this compound appear to be independent of several other common signaling pathways, including the PI3K/Akt, JNK, and p38 pathways.[1]
Experimental Protocols
To facilitate further research and cross-validation of this compound's activity, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations) for a specified incubation period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Ceramide Synthase Activity Assay (Fluorescent Method)
This assay measures the activity of ceramide synthase, the enzyme responsible for the de novo synthesis of ceramide.
Materials:
-
Cell lysates
-
Fluorescent sphingolipid substrate (e.g., NBD-sphinganine)
-
Fatty acyl-CoA (e.g., palmitoyl-CoA)
-
Reaction buffer
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, fluorescent sphingolipid substrate, fatty acyl-CoA, and reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the enzymatic reaction to occur.
-
Lipid Extraction: Stop the reaction and extract the lipids using an appropriate organic solvent mixture.
-
Separation and Detection: Separate the fluorescently labeled ceramide product from the unreacted substrate using either TLC or HPLC.
-
Quantification: Quantify the amount of fluorescent ceramide product. The activity of ceramide synthase is proportional to the amount of product formed.
PKCζ Activation Assay (Western Blot)
This method detects the activation of PKCζ by assessing its phosphorylation status.
Materials:
-
Cell lysates from this compound-treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PKCζ and anti-total-PKCζ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated (active) form of PKCζ. As a loading control, a separate membrane or the same membrane after stripping can be incubated with an antibody that recognizes total PKCζ.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. An increase in the phosphorylated PKCζ signal relative to the total PKCζ signal indicates activation of the enzyme.
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the molecular interactions involved, the following diagrams have been generated.
Experimental workflow for evaluating this compound activity.
Signaling pathway of this compound-induced apoptosis.
References
A Comparative Analysis of the Biological Activity of Synthetic and Natural Spisulosine
An objective guide for researchers, scientists, and drug development professionals on the performance of synthetic versus naturally isolated spisulosine, supported by experimental data.
Introduction
This compound (also known as ES-285) is a marine-derived bioactive lipid with potent antiproliferative and cytotoxic properties.[1] Isolated from the arctic surf clam Spisula polynyma, this 1-deoxysphinganine analogue has garnered significant interest in the field of oncology for its potential as a novel anticancer agent. Structurally, this compound is (2S,3R)-2-aminooctadecan-3-ol.[2] The promising biological profile of natural this compound has prompted efforts in its total synthesis to ensure a stable and scalable supply for further preclinical and clinical investigations. This guide provides a comparative overview of the biological activity of synthetic (+)-spisulosine and its naturally occurring counterpart, presenting available experimental data, detailed methodologies for key assays, and visualizations of its mechanism of action.
Data Presentation: Antiproliferative Activity
The primary measure of this compound's anticancer potential is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of the reported IC50 values for both synthetic and natural this compound against various human cancer cell lines.
Synthetic (+)-Spisulosine
A study on the total synthesis of (+)-spisulosine evaluated its antiproliferative effects on a panel of six human malignant cell lines. The results demonstrated significant anticancer activity, with IC50 values of less than 1 µM in five of the cell lines tested.[3]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | < 1 | [3] |
| HCT-116 | Colon Carcinoma | < 1 | [3] |
| Caco-2 | Colorectal Adenocarcinoma | < 1 | [3] |
| Jurkat | T-cell Leukemia | < 1 | [3] |
| HeLa | Cervical Cancer | < 1 | [3] |
Natural this compound
Data for the antiproliferative activity of natural this compound is available from various studies, though often presented in graphical or less quantitative formats. One study reported potent cytotoxicity of the natural isolate.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| CVI | Not explicitly stated, but showed antiproliferative activity | [1] |
Note: A direct comparison of the IC50 values is challenging due to the different units (µM vs. µg/mL) and the lack of comprehensive data for the natural isolate under comparable conditions. However, the available data suggests that synthetic (+)-spisulosine exhibits potent anticancer activity in the sub-micromolar range, which is consistent with the expected high potency of the natural compound.
Mechanism of Action
This compound exerts its antiproliferative effects through a distinct mechanism of action that involves the modulation of sphingolipid metabolism and signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathway of this compound
This compound's primary mechanism involves the de novo synthesis of ceramide. This accumulation of intracellular ceramide leads to the activation of protein kinase C zeta (PKCζ), a key downstream effector that mediates the apoptotic signal. This pathway is distinct from many conventional chemotherapeutic agents and presents a novel target for cancer therapy.[1]
References
A Comparative Analysis of Spisulosine and Sphingosine Kinase Inhibitors in Oncology Research
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of Spisulosine and prominent sphingosine kinase inhibitors. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
Executive Summary
The sphingolipid metabolic pathway presents a critical nexus in cancer cell signaling, governing the balance between cell survival and apoptosis. Two key therapeutic strategies targeting this pathway involve the marine-derived compound this compound and a class of drugs known as sphingosine kinase (SphK) inhibitors. This compound exerts its anti-proliferative effects by inducing the de novo synthesis of ceramide, a pro-apoptotic lipid, and activating protein kinase C zeta (PKCζ).[1] Conversely, sphingosine kinase inhibitors function by blocking the activity of SphK1 and/or SphK2, enzymes responsible for phosphorylating sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[2][3] This guide provides a comparative overview of these two approaches, presenting their efficacy in various cancer cell lines, outlining the experimental protocols for their evaluation, and illustrating their mechanisms of action through signaling pathway diagrams.
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and three well-characterized sphingosine kinase inhibitors—SKI-II, PF-543, and ABC294640 (Opaganib)—across a range of human cancer cell lines. This data allows for a quantitative comparison of their anti-proliferative activities.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 1[1] |
| LNCaP | Prostate Cancer | 1[1] |
| MCF-7 | Breast Cancer | < 1[4] |
| HCT-116 | Colon Cancer | < 1[4] |
| Caco-2 | Colon Cancer | < 1[4] |
| Jurkat | T-cell Leukemia | < 1[4] |
| HeLa | Cervical Cancer | < 1[4] |
Table 2: IC50 Values of Sphingosine Kinase Inhibitors in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| SKI-II | T-24 | Bladder Cancer | 4.6[2][5] |
| MCF-7 | Breast Cancer | 1.2[2][5] | |
| MCF-7/VP | Breast Cancer (Doxorubicin Resistant) | 0.9[2][5] | |
| NCI/ADR-RES | Ovarian Cancer (Doxorubicin Resistant) | 1.3[5] | |
| PF-543 | 1483 | Head and Neck Squamous Cell Carcinoma | No effect on proliferation up to 1 µM[6] |
| A549 | Lung Cancer | No effect on proliferation up to 1 µM | |
| Jurkat | T-cell Leukemia | No effect on proliferation up to 1 µM | |
| U937 | Histiocytic Lymphoma | No effect on proliferation up to 1 µM | |
| MCF-7 | Breast Cancer | No effect on proliferation up to 1 µM | |
| ABC294640 (Opaganib) | HepG2 | Liver Cancer | 6[7] |
| A-498 | Kidney Cancer | 12.2[7] | |
| BxPC-3 | Pancreatic Cancer | ~60[8] | |
| PANC-1 | Pancreatic Cancer | 32.8[7] | |
| HT-29 | Colon Cancer | 48.1[7] | |
| PC-3 | Prostate Cancer | ~20[9] | |
| MDA-MB-231 | Breast Cancer | ~40[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Cell Viability Assay (MTT or SRB Assay)
This protocol is a general guideline for determining the IC50 values presented in the tables.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or sphingosine kinase inhibitor) for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
SRB (Sulforhodamine B) Assay:
-
Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Wash the plates five times with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Apoptosis Detection by Annexin V Staining
This method is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the test compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Caspase Activity Assay
This assay measures the activity of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis.
-
Cell Lysis: Lyse the treated cells with a suitable lysis buffer.
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Add a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3).
-
Incubate at 37°C for 1-2 hours.
-
-
Detection: Measure the fluorescence or absorbance using a microplate reader. The signal is proportional to the caspase activity.
Ceramide Accumulation Assay
This assay quantifies the intracellular levels of ceramide, a key mediator of this compound's action.
-
Lipid Extraction: After treatment with this compound, harvest the cells and extract the lipids using a modified Bligh and Dyer method.
-
Quantification by Mass Spectrometry (LC-MS/MS):
-
Separate the lipid extracts using liquid chromatography.
-
Analyze the separated lipids by tandem mass spectrometry to identify and quantify different ceramide species.
-
Use internal standards for accurate quantification.
-
PKCζ Activation Assay
This protocol assesses the activation of PKCζ, a downstream effector of ceramide.
-
Immunoprecipitation: Lyse the treated cells and immunoprecipitate PKCζ using a specific antibody.
-
Kinase Assay:
-
Incubate the immunoprecipitated PKCζ with a specific substrate (e.g., a synthetic peptide) and [γ-³²P]ATP.
-
After the reaction, spot the mixture onto P81 phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
-
Detection: Measure the radioactivity on the paper using a scintillation counter. An increase in radioactivity indicates increased PKCζ activity.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and sphingosine kinase inhibitors.
Caption: this compound signaling pathway.
Caption: Sphingosine Kinase Inhibitor pathway.
Comparative Discussion
Efficacy: this compound demonstrates potent anti-proliferative activity in the low micromolar to nanomolar range across a variety of cancer cell lines, including those of the prostate, breast, colon, and blood.[1][4][10] In contrast, the efficacy of sphingosine kinase inhibitors varies depending on the specific inhibitor and the cancer cell type. SKI-II shows activity in the low micromolar range, similar to this compound.[2][5] ABC294640 (Opaganib) generally exhibits IC50 values in the higher micromolar range.[7][8][9] Notably, the highly potent SphK1 inhibitor PF-543 shows little to no effect on cell proliferation in several cancer cell lines, suggesting that potent enzyme inhibition does not always translate to cytotoxic effects.[6]
Mechanism of Action: The two classes of compounds operate through distinct, yet related, mechanisms within the sphingolipid pathway. This compound actively promotes the production of pro-apoptotic ceramide, tipping the balance towards cell death.[1] Sphingosine kinase inhibitors, on the other hand, prevent the formation of the pro-survival lipid S1P, which also shifts the cellular rheostat towards apoptosis.
Clinical Development and Toxicity: Both this compound and the sphingosine kinase inhibitor ABC294640 (Opaganib) have undergone Phase I clinical trials in patients with advanced solid tumors. In the trial for this compound, dose-limiting toxicities included reversible liver enzyme elevation and a case of severe peripheral neuropathy.[11] The most common drug-related adverse events for ABC294640 were nausea, vomiting, and fatigue, with dose-limiting toxicities observed at the highest dose level.[10]
Conclusion
This compound and sphingosine kinase inhibitors represent two promising therapeutic avenues for targeting the critical sphingolipid pathway in cancer. This compound demonstrates broad and potent anti-proliferative activity through the induction of ceramide synthesis. The efficacy of sphingosine kinase inhibitors is more variable and dependent on the specific compound. The choice between these strategies may depend on the specific cancer type and its underlying sphingolipid metabolism. Further research, including head-to-head preclinical studies and clinical trials, is warranted to fully elucidate the comparative therapeutic potential of these two classes of compounds.
References
- 1. This compound (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
Pharmacokinetic Profile of Spisulosine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spisulosine (ES-285), a marine-derived antitumoral agent, has demonstrated promising preclinical activity. This guide provides a comparative overview of the available pharmacokinetic data for this compound and its analogs. Due to a scarcity of publicly available pharmacokinetic studies on this compound analogs, this document focuses on the known properties of this compound and contextualizes its potential pharmacokinetic behavior by examining related sphingolipid analogs. This guide also details the established signaling pathway of this compound and provides standardized experimental protocols for key assays relevant to its pharmacokinetic and pharmacodynamic evaluation.
Introduction to this compound
This compound is a synthetic analog of a natural compound isolated from the marine mollusk Spisula polynyma. It has shown potent antiproliferative effects in various cancer cell lines. Its primary mechanism of action involves the de novo synthesis of ceramide, leading to the activation of protein kinase C zeta (PKCζ), which in turn induces cell cycle arrest and apoptosis[1]. This compound is structurally a 1-deoxysphinganine, a class of atypical sphingolipids[2][3][4]. While canonical sphingolipids are degraded via a pathway requiring a C1-hydroxyl group, 1-deoxysphingolipids lack this group and are considered metabolic dead-ends, potentially leading to their accumulation and cellular toxicity[3][5].
Pharmacokinetic Data: this compound
A phase I clinical trial of this compound administered as a weekly three-hour intravenous infusion in patients with advanced solid malignancies provided a general overview of its pharmacokinetic profile. The study concluded that this compound exhibits:
-
Wide distribution: The compound is likely to distribute extensively into tissues.
-
Long residence time: this compound is cleared slowly from the body.
-
Dose proportionality: The plasma concentration of the drug increases proportionally with the administered dose.
Unfortunately, specific quantitative parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) were not reported in the available literature.
Pharmacokinetic Data: this compound Analogs
As of the latest literature review, there is a notable absence of publicly available, quantitative pharmacokinetic data for specific analogs of this compound. While several stereoisomers and analogs of this compound, such as 4,5-dehydrothis compound, have been synthesized for biological evaluation, their pharmacokinetic properties have not been detailed in published studies[6].
Researchers in the field are encouraged to conduct and publish pharmacokinetic studies on novel this compound analogs to better understand their drug metabolism and pharmacokinetic (DMPK) profiles, which is crucial for further drug development.
Contextual Comparison: Sphingosine-1-Phosphate (S1P) Receptor Modulators
Given the lack of direct comparative data for this compound analogs, a brief examination of the pharmacokinetics of other sphingolipid analogs, specifically Sphingosine-1-Phosphate (S1P) receptor modulators, can provide some context for the potential behavior of novel this compound derivatives. It is critical to note that these are functionally different molecules and this comparison is for contextual purposes only.
| Compound (Class) | Half-life (t1/2) | Tmax | Key Metabolic Pathways | Reference |
| Fingolimod (S1P Modulator) | ~6-9 days | ~12-16 hours | Phosphorylation by sphingosine kinases, then degradation | [7] |
| Ponesimod (S1P Modulator) | ~33 hours | ~2-4 hours | Rapidly reversible pharmacological effects | [7] |
| BMS-986166 (S1P Modulator) | Prodrug with active phosphorylated metabolite | Not specified | Oral administration with single and repeated dosing studied | [8] |
Note: This table is for illustrative purposes to show the range of pharmacokinetic profiles within the broader class of sphingolipid analogs and should not be used for direct comparison with this compound.
This compound Signaling Pathway
This compound exerts its antiproliferative effects by modulating intracellular ceramide levels, which acts as a second messenger to trigger downstream signaling events culminating in apoptosis.
Caption: this compound-induced signaling pathway.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of a novel this compound analog.
Caption: Experimental workflow for in vivo pharmacokinetic study.
Detailed Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Drug Formulation and Administration: The this compound analog is formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). For intravenous (IV) administration, the compound is administered via the tail vein. For oral (PO) administration, the compound is administered by gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the this compound analog are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Cell Viability Assay
-
Cell Lines: Human cancer cell lines (e.g., PC-3, LNCaP for prostate cancer) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the this compound analog for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Conclusion
This compound remains a compound of interest due to its unique mechanism of action. However, the lack of comprehensive pharmacokinetic data for both this compound and its analogs presents a significant gap in its developmental pathway. This guide underscores the necessity for further research into the DMPK properties of this promising class of compounds. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to advance the understanding and therapeutic potential of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H39NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 4. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward access to this compound and 4,5-dehydrothis compound stereoisomers: probes for profiling ceramide synthase activities in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Spisulosine
For Immediate Implementation by Laboratory and Research Professionals
This document provides critical safety and logistical information for the proper disposal of Spisulosine, a marine-derived antineoplastic agent. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is classified as an acute oral toxicant, a skin and eye irritant, and a respiratory tract irritant, necessitating careful handling and disposal as a hazardous chemical waste.
Hazard Classification and Safety Summary
A thorough understanding of the hazards associated with this compound is the foundation of its safe management. The following table summarizes its key hazard classifications.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | H315 |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation. | H335 |
Data derived from the this compound Safety Data Sheet (SDS).[1]
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound and contaminated materials. Due to its classification as an antineoplastic agent, this compound waste must be segregated and treated as chemotherapeutic waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including double chemotherapy gloves, a protective gown with a solid front, and safety goggles or a face shield.[2][3]
-
Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][5]
2. Waste Segregation:
-
All this compound waste must be segregated from other laboratory waste streams, including regular trash, biohazardous waste, and other chemical waste.[6]
-
Do not mix this compound waste with incompatible chemicals.
3. Collection of this compound Waste:
-
Solid Waste:
-
This includes unused or expired this compound powder, contaminated PPE (gloves, gowns, etc.), and any plasticware or absorbent pads that have come into contact with the compound.
-
Collect all solid waste in a designated, leak-proof, puncture-resistant container clearly labeled "Chemotherapeutic Waste" or "Antineoplastic Waste."[2][6] These containers are typically yellow.[6]
-
Do not dispose of solid this compound waste in standard biohazard bags or regular trash.[6]
-
-
Liquid Waste:
-
This includes any solutions containing this compound.
-
Collect liquid waste in a sealed, leak-proof container, also clearly labeled "Chemotherapeutic Waste" or "Antineoplastic Waste."[6] The container must be compatible with the solvent used.
-
Crucially, do not dispose of liquid this compound waste down the sanitary sewer. [6]
-
-
Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.
-
For containers of acutely toxic materials, it is recommended to triple rinse them with a suitable solvent.[7][8]
-
The rinsate from all three rinses must be collected and disposed of as liquid chemotherapeutic waste.[8]
-
After rinsing, deface the label on the container and dispose of it as solid chemotherapeutic waste.
-
4. Spill Decontamination:
-
In the event of a spill, immediately alert others in the area.
-
For small spills (less than 5 ml), trained personnel wearing appropriate PPE should clean the area.[2][3]
-
Use absorbent pads to wipe up liquids.
-
Clean the spill area thoroughly with a detergent solution followed by clean water.[2][3]
-
All materials used for spill cleanup must be disposed of as chemotherapeutic waste.[2]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[9]
5. Final Disposal:
-
All collected chemotherapeutic waste containers must be sealed securely.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Flowchart of the step-by-step procedure for the safe disposal of this compound waste.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive sphingolipids: metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipid metabolism and neutral sphingomyelinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The marine compound this compound, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Spisulosine: A Guide to Personal Protective Equipment
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Spisulosine (CAS No. 196497-48-0), a potent antineoplastic agent. Adherence to these procedures is critical to ensure personnel safety and prevent contamination. This document outlines the necessary personal protective equipment (PPE), procedural steps for its use, and disposal plans to support your research and development endeavors while maintaining the highest safety standards.
Understanding the Risks: this compound Hazard Profile
This compound is classified with several hazards that necessitate careful handling.[1] The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact. The known hazard classifications are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Data sourced from the this compound Safety Data Sheet.
Personal Protective Equipment (PPE) Protocol for this compound
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | Primary: Double Nitrile Gloves, Disposable Gown (solid front, tight-fitting cuffs), Safety Glasses with Side Shields, N95 Respirator. Secondary: Face Shield if there is a risk of splash. |
| Preparing Solutions (Dissolving, Diluting) | Primary: Double Nitrile Gloves, Disposable Gown (solid front, tight-fitting cuffs), Chemical Splash Goggles. Secondary: Work within a certified chemical fume hood. A face shield worn over goggles is recommended. |
| In Vitro / In Vivo Administration | Primary: Double Nitrile Gloves, Disposable Gown (solid front, tight-fitting cuffs), Chemical Splash Goggles. Secondary: Use of a biosafety cabinet may be required depending on the experimental system. |
| Waste Disposal | Primary: Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles. |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on a disposable, low-permeability gown with a solid front and tight-fitting cuffs. Ensure it is securely fastened.
-
Respirator/Mask: If required, don an N95 respirator or appropriate mask. Perform a seal check.
-
Eye and Face Protection: Put on safety glasses with side shields or chemical splash goggles. If significant splash risk exists, add a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second pair of gloves, pulling the cuffs over the gown sleeves.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves. Dispose of them in the designated chemical waste container.
-
Gown: Remove the gown by carefully rolling it outwards and away from the body. Dispose of it in the designated waste container.
-
Eye and Face Protection: Remove the face shield (if used) and goggles from the back to the front.
-
Respirator/Mask: Remove the respirator or mask.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
This compound Handling Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Workflow for this compound PPE Selection.
Disposal Plan
All materials contaminated with this compound, including disposable PPE, pipette tips, and containers, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound or its waste down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
